Boc-Glu-OH
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
2419-94-5 |
|---|---|
分子式 |
C10H17NO6 |
分子量 |
247.24 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
InChI 键 |
AQTUACKQXJNHFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
同义词 |
Boc-Glu-OH; 2419-94-5; Boc-L-glutamicacid; N-Boc-L-glutamicAcid; Boc-L-Glu-OH; N-(tert-Butoxycarbonyl)-L-glutamicAcid; AQTUACKQXJNHFQ-LURJTMIESA-N; MFCD00037297; ST50319379; (2S)-2-[(tert-butoxycarbonyl)amino]pentanedioicacid; N-alpha-t-BOC-L-GLUTAMICACID; PubChem12174; AC1MC5LN; (2S)-2-[(tert-butoxy)carbonylamino]pentanedioicacid; KSC207Q7H; 15345_ALDRICH; CHEMBL86706; BOC-L-GLUTAMICACID-OH; SCHEMBL1324835; 15345_FLUKA; CTK1A7873; MolPort-003-926-757; ACT07662; ZINC1576247; n-(tert-butoxycarbonyl)glutamicacid |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Boc-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and representations of N-tert-Butoxycarbonyl-L-glutamic acid, commonly known as Boc-Glu-OH. This compound is a pivotal reagent in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry where the selective protection of an amino group is required.
Chemical Structure and Functional Groups
This compound is a derivative of the naturally occurring amino acid, L-glutamic acid. Its structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-amino group of the glutamic acid backbone.
The key structural features are:
-
L-Glutamic Acid Core: A five-carbon dicarboxylic amino acid. It consists of a chiral alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a three-carbon side chain terminating in another carboxyl group.
-
Alpha-Amino Group (-NH₂): The nitrogen atom of this group is acylated with the Boc protecting group.
-
Alpha-Carboxyl Group (-COOH): One of the two carboxylic acid functional groups in the molecule.
-
Gamma-Carboxyl Group (-COOH): The second carboxylic acid functional group, located at the end of the side chain.
-
Boc (tert-butoxycarbonyl) Protecting Group: This bulky group, with the formula (CH₃)₃COCO-, is strategically employed to prevent the amino group from participating in unwanted reactions during peptide synthesis. It is stable under many reaction conditions but can be readily removed with moderate acids.
The systematic IUPAC name for this compound is (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid.[1]
Molecular Representations
Different notations are used to represent the structure of this compound, each offering a unique level of detail.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 247.25 g/mol | [2][4][5][6] |
| Assay | ≥98.0% (T) | [6] |
| Melting Point | ~110 °C (decomposes) | [6] |
| Optical Activity | [α]20/D −14.5±2°, c = 1% in methanol | [6] |
| Storage Temperature | 2-8°C | [6] |
Experimental Protocols: Application in Peptide Synthesis
This compound is a fundamental building block in Boc solid-phase peptide synthesis (SPPS).[6] A generalized experimental workflow for the incorporation of a this compound residue into a growing peptide chain on a solid support is outlined below.
Workflow for this compound Coupling in SPPS:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA).
-
Activation: The alpha-carboxyl group of this compound is activated to facilitate amide bond formation. Common activating agents include dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
-
Coupling: The activated this compound is added to the deprotected, resin-bound peptide, leading to the formation of a new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated to elongate the peptide chain. The gamma-carboxyl group of the glutamic acid side chain may also be protected (e.g., as a benzyl or tert-butyl ester) depending on the synthetic strategy, to prevent side reactions.
Visualizations
Chemical Structure of this compound
Caption: 2D representation of the this compound molecule.
Experimental Workflow for Peptide Synthesis using this compound
Caption: A typical cycle for incorporating this compound in SPPS.
References
- 1. (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid | C10H17NO6 | CID 2724758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. This compound - Boc-L-glutamic acid, this compound [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Core Chemical Properties of Boc-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of N-tert-butoxycarbonyl-L-glutamic acid (Boc-L-glutamic acid), a critical reagent in peptide synthesis and various fields of chemical and pharmaceutical research. This document details its physicochemical characteristics, spectroscopic data, and key experimental protocols, presenting a thorough resource for laboratory and development applications.
Core Chemical and Physical Properties
Boc-L-glutamic acid is a derivative of the non-essential amino acid L-glutamic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection prevents unwanted side reactions during peptide synthesis.[1][2] It typically appears as a white to off-white crystalline solid.[2]
Physicochemical Data
A summary of the key quantitative data for Boc-L-glutamic acid is presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₆ | [1][2] |
| Molecular Weight | 247.25 g/mol | [2] |
| Melting Point | 110-116 °C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Optical Rotation | [α]D²⁰ = -14 ± 2° (c=1 in MeOH) | [2] |
| Solubility in DMSO | 100 mg/mL (404.45 mM) with sonication | [3] |
| pKa (α-carboxyl) | ~2.19 (estimated from L-glutamic acid) | [4] |
| pKa (side-chain carboxyl) | ~4.25 (estimated from L-glutamic acid) | [4] |
Solubility Profile
Boc-L-glutamic acid exhibits solubility in a range of polar organic solvents. While detailed quantitative data is limited, its general solubility characteristics are summarized in Table 2.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [1][3] |
| Methanol | Soluble | [1] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
| Non-polar solvents | Less soluble | [1] |
Experimental Protocols
Synthesis of Boc-L-glutamic acid
A common method for the preparation of Boc-L-glutamic acid involves the reaction of L-glutamic acid with di-tert-butyl dicarbonate (Boc anhydride) in a mixed solvent system.
Methodology:
-
L-glutamic acid and Boc anhydride are combined in a three-necked flask.
-
A 1:1 mixture of tetrahydrofuran and water containing sodium hydroxide is added.
-
The reaction mixture is stirred at room temperature for approximately 32 hours.
-
Throughout the reaction, the pH is maintained at 8-9 by the addition of 1M NaOH.
-
Following the reaction, the mixture is diluted with water, and the organic solvent is removed under reduced pressure.
-
The aqueous layer is washed with petroleum ether.
-
The pH of the aqueous layer is then adjusted to 2 with 1M HCl.
-
The product is extracted with ethyl acetate.
-
The combined ethyl acetate extracts are washed sequentially with 1M HCl, water, and saturated saline solution.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the solid Boc-L-glutamic acid product.[6]
Solid-Phase Peptide Synthesis (SPPS) using Boc-L-glutamic acid
Boc-L-glutamic acid is a cornerstone of Boc-chemistry based solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Boc Group Deprotection
The removal of the Boc protecting group is a critical step in SPPS, enabling the subsequent coupling of the next amino acid. This is typically achieved under acidic conditions.
Methodology for Boc Deprotection in SPPS:
-
The peptide-resin is swollen in dichloromethane (DCM).
-
A solution of 50% trifluoroacetic acid (TFA) in DCM is added to the resin.
-
The mixture is stirred for approximately 5 minutes for a pre-wash, followed by a longer treatment of 15-25 minutes for complete deprotection.
-
The resin is then washed with DCM and isopropanol (IPA) to remove residual acid and byproducts before proceeding to the neutralization step.[7]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of N-Boc-L-glutamic acid exhibits characteristic signals corresponding to its structure.
-
¹H-NMR:
-
A signal at approximately 1.38 ppm is assigned to the nine protons of the tert-butyl group (-CH₃) of the Boc protecting group.
-
Peaks around 2.25 and 2.55 ppm are attributed to the methylene protons (-CH₂).
-
A signal at 4.45 ppm corresponds to the alpha-proton (-CH).
-
The amide proton (-NH) of the Boc group is observed at approximately 5.25 ppm.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Boc-L-glutamic acid would be expected to show characteristic absorption bands for its functional groups, which can be inferred from the spectra of L-glutamic acid.
-
Expected FTIR Peaks (based on L-glutamic acid):
-
A broad absorption around 3389 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups.
-
A band near 3101 cm⁻¹ attributed to the N-H stretching of the amide.
-
A peak around 2728 cm⁻¹ representing the C-H stretching.[9]
-
Strong absorptions for the carbonyl (C=O) stretching of the carboxylic acids and the urethane of the Boc group.
-
Mass Spectrometry
The mass spectrum of Boc-L-glutamic acid provides information about its molecular weight and fragmentation pattern. The exact mass can be used to confirm the elemental composition. The molecular ion peak [M+H]⁺ would be expected at m/z 248.1074.
Reactivity and Stability
Boc-L-glutamic acid is stable under recommended storage conditions, which are typically at 2-8°C.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] The Boc group is labile to strong acids such as trifluoroacetic acid and hydrogen fluoride, which is the basis for its use as a protecting group in peptide synthesis.[1] Hazardous decomposition products under fire conditions include carbon oxides and nitrogen oxides.
Biological Relevance
While Boc-L-glutamic acid itself is a synthetic molecule primarily used in a laboratory and industrial setting, its parent molecule, L-glutamic acid, is a non-essential amino acid that plays a crucial role as an excitatory neurotransmitter in the mammalian central nervous system.[5] Boc-L-glutamic acid serves as a key intermediate in the synthesis of various biologically active peptides and peptidomimetics.[2]
References
- 1. CAS 2419-94-5: BOC-L-Glutamic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Ch27 pKa and pI values [chem.ucalgary.ca]
- 5. Boc-L-Glutamic acid | 2419-94-5 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis of Boc-N-methyl-D-glutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Boc-N-methyl-D-glutamic acid, a valuable building block in medicinal chemistry for the development of peptide-based therapeutics and other pharmacologically active compounds. The strategic introduction of an N-methyl group on the D-enantiomer of glutamic acid can impart crucial properties such as increased metabolic stability, enhanced cell permeability, and conformational rigidity, leading to improved biological activity.[1][2] This document details the prevalent synthetic methodologies, including the preparation of the N-Boc protected precursor and its subsequent N-methylation. Detailed experimental protocols, quantitative data, and a discussion of potential side reactions and purification strategies are presented.
Introduction
N-methylated amino acids are of significant interest in the design of peptidomimetics. The methylation of the amide bond in a peptide backbone can prevent enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide drugs.[2] Furthermore, N-methylation can influence the conformational preferences of the peptide, which can lead to enhanced receptor affinity and selectivity.[2] The use of the D-enantiomer further contributes to proteolytic resistance. Boc-N-methyl-D-glutamic acid, with its two carboxylic acid functionalities, offers a versatile scaffold for the synthesis of complex molecular architectures.
The synthesis of this compound primarily involves two key stages: the protection of the amino group of D-glutamic acid with a tert-butyloxycarbonyl (Boc) group, followed by the selective N-methylation of the resulting Boc-D-glutamic acid.
Synthetic Pathways
The most common and direct route to Boc-N-methyl-D-glutamic acid is a two-step process starting from D-glutamic acid. The overall transformation is depicted below:
Figure 1: Overall synthetic scheme for Boc-N-methyl-D-glutamic acid.
Step 1: Boc Protection of D-Glutamic Acid
The initial step involves the protection of the amino group of D-glutamic acid using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction is typically performed in a mixed solvent system, such as dioxane-water or THF-water, with a base like sodium hydroxide or triethylamine to facilitate the reaction.
Step 2: N-Methylation of Boc-D-Glutamic Acid
The N-methylation of Boc-D-glutamic acid is commonly achieved using a strong base, such as sodium hydride (NaH), and a methylating agent, typically methyl iodide (CH₃I), in an aprotic solvent like tetrahydrofuran (THF).[3] The sodium hydride deprotonates both the carboxylic acid groups and the N-H of the carbamate, forming a dianion. The carboxylates are believed to form a chelate with the sodium ion, which directs the methylation to the nitrogen atom.[4]
Experimental Protocols
Preparation of Boc-D-Glutamic Acid
Materials:
-
D-Glutamic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Petroleum ether
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve D-glutamic acid in a 1:1 mixture of THF and water containing sodium hydroxide.
-
Add di-tert-butyl dicarbonate to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction may take up to 32 hours.
-
During the reaction, maintain the pH of the solution between 8 and 9 by the dropwise addition of 1 M NaOH.
-
Upon completion, dilute the reaction mixture with water and remove the THF under reduced pressure.
-
Wash the aqueous layer with petroleum ether (3x) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with water (3x) and then with brine (3x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-glutamic acid as a solid.
Synthesis of Boc-N-methyl-D-glutamic acid
Materials:
-
Boc-D-Glutamic acid
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Isopropyl alcohol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, suspend Boc-D-glutamic acid in anhydrous THF.
-
Add methyl iodide to the suspension.
-
Cool the flask in an ice bath for approximately 20 minutes.
-
Carefully add sodium hydride in small portions over a few hours. Vigorous bubbling (hydrogen gas evolution) will be observed. A significant excess of both sodium hydride and methyl iodide is typically used.[3]
-
After the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add isopropyl alcohol dropwise to quench any unreacted sodium hydride. Once the bubbling subsides, add a small amount of water dropwise.
-
Concentrate the mixture under reduced pressure to about one-fifth of its original volume.
-
Add water to the residue and wash with a nonpolar solvent to remove mineral oil.
-
Acidify the aqueous layer to a pH of approximately 3 with 1 M HCl. The solution will become cloudy.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Figure 2: Experimental workflow for the synthesis of Boc-N-methyl-D-glutamic acid.
Quantitative Data
The following tables summarize typical quantitative data for the starting materials and intermediates. Please note that the data for the final product, Boc-N-methyl-D-glutamic acid, is estimated based on similar compounds due to the lack of a comprehensive dataset in the cited literature.
Table 1: Physicochemical Properties of Starting Materials and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation ([α]D) |
| D-Glutamic Acid | C₅H₉NO₄ | 147.13 | 202 (dec.) | -30 to -32° (c=2, 6M HCl) |
| Boc-D-Glutamic Acid | C₁₀H₁₇NO₆ | 247.25 | 114-116 | +18 to +22° (c=1, EtOH) |
| Boc-D-glutamic acid α-methyl ester | C₁₁H₁₉NO₆ | 261.27 | 59-64 | +27.3 ± 2° (c=1, MeOH)[5] |
| Boc-N-methyl-D-alanine | C₉H₁₇NO₄ | 203.24 | 78-87 | +32 ± 2° (c=1.127, MeOH)[6] |
Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR)
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Boc-L-Glutamic Acid | Not Specified | 5.25 (d, 1H, NH), 4.45 (m, 1H, α-CH), 2.55 (m, 2H, γ-CH₂), 2.25 (m, 2H, β-CH₂), 1.38 (s, 9H, C(CH₃)₃)[7] | Not Available |
| Boc-L-Glutamic acid 5-benzyl ester | CDCl₃ | 7.35 (m, 5H, Ar-H), 6.78 (d, 1H, NH), 5.1-5.2 (m, 2H, OCH₂Ph), 4.3 (m, 1H, α-CH), 2.5 (m, 2H, γ-CH₂), 2.0-2.2 (m, 2H, β-CH₂), 1.43 (s, 9H, C(CH₃)₃)[8] | Not Available |
| Boc-N-methyl-D-glutamic acid (Estimated) | CDCl₃ | ~4.5 (m, 1H, α-CH), ~2.8 (s, 3H, N-CH₃), ~2.4 (m, 2H, γ-CH₂), ~2.1 (m, 2H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃) | ~177 (COOH), ~174 (COOH), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~58 (α-CH), ~33 (N-CH₃), ~30 (γ-CH₂), ~28 (C(CH₃)₃), ~26 (β-CH₂) |
Potential Side Reactions and Purification
Side Reactions
-
O-Methylation: The carboxylic acid groups can also be methylated, leading to the formation of methyl esters. The chelation of the carboxylates with Na⁺ is thought to minimize this side reaction, but it can still occur, especially if the reaction conditions are not carefully controlled.[4]
-
Racemization: The use of a strong base can potentially lead to the epimerization of the chiral center. However, the N-methylation of N-acyl and N-carbamoyl amino acids is generally considered to proceed with a low risk of racemization.
-
Incomplete Reaction: The starting Boc-D-glutamic acid may be difficult to separate from the N-methylated product. Using a sufficient excess of the methylating agent and base can help drive the reaction to completion.[3]
Purification
The final product is typically purified by silica gel column chromatography. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid is often effective for separating the desired product from the starting material and any nonpolar byproducts.
Analysis of Enantiomeric Purity
The enantiomeric purity of the final product can be assessed by chiral high-performance liquid chromatography (HPLC) or by converting the product into diastereomeric derivatives that can be analyzed by standard HPLC or NMR.[9] For instance, derivatization with a chiral reagent like N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂) allows for the separation and quantification of the D and L enantiomers.[10]
Alternative N-Methylation Methods
While the NaH/CH₃I method is widely used, other N-methylation procedures exist that may offer milder reaction conditions:
-
Reductive Amination: This involves the reaction of the amino acid with formaldehyde followed by reduction with a reducing agent like sodium cyanoborohydride. This method is often used for the N-methylation of peptides on solid support.
-
Fukuyama-Mitsunobu Reaction: This method involves the use of an o-nitrobenzenesulfonamide protecting group, followed by methylation under Mitsunobu conditions. However, this method can be problematic for solid-phase synthesis due to the formation of byproducts.
Figure 3: Logical relationships in the synthesis and analysis of Boc-N-methyl-D-glutamic acid.
Conclusion
The synthesis of Boc-N-methyl-D-glutamic acid is a critical process for the advancement of peptide-based drug discovery. The methodology presented in this guide, primarily involving the Boc protection of D-glutamic acid followed by N-methylation with sodium hydride and methyl iodide, represents a robust and widely adopted approach. Careful control of reaction conditions and thorough purification are essential to obtain a high-purity product. The availability of this versatile building block will continue to support the development of novel therapeutics with enhanced pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-L-Glutamic acid 5-benzylester(13574-13-5) 1H NMR spectrum [chemicalbook.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-tert-Butoxycarbonyl-L-glutamic acid (Boc-Glu-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on N-tert-butoxycarbonyl-L-glutamic acid (Boc-Glu-OH), a crucial derivative of L-glutamic acid used extensively in peptide synthesis and pharmaceutical research. The introduction of the tert-butyloxycarbonyl (Boc) protecting group enhances the stability and utility of glutamic acid in complex synthetic procedures.[1]
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of Boc-L-glutamic acid.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇NO₆ | [1][2][3] |
| Molecular Weight | 247.25 g/mol | [1][4] |
| CAS Number | 2419-94-5 | [2][5] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | ~110-116 °C (decomposes) | [1][6][7] |
| Optical Rotation | [α]²⁰/D −14.5±2°, c = 1% in methanol | [1][7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2][6] |
| Storage Temperature | 2-8°C | [1][7] |
Experimental Protocols
This compound is a fundamental building block in the synthesis of peptides and other bioactive molecules.[2] Its primary application is in solid-phase peptide synthesis (SPPS), where the Boc group serves as a temporary protecting group for the α-amino group of glutamic acid.[8][9]
A common method for the preparation of Boc-L-Glutamic acid involves the reaction of L-Glutamic acid with di-tert-butyl dicarbonate (Boc anhydride).[10]
Materials:
-
L-Glutamic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Saturated saline solution
Procedure: [10]
-
In a three-necked flask, dissolve L-Glutamic acid and Boc anhydride in a 1:1 mixture of tetrahydrofuran and water containing sodium hydroxide.
-
Stir the reaction mixture at room temperature for approximately 32 hours. During the reaction, maintain the pH between 8 and 9 by adding 1M NaOH as needed.
-
After the reaction is complete, dilute the mixture with water and remove the organic solvent under reduced pressure.
-
Extract the aqueous layer three times with petroleum ether to remove unreacted Boc anhydride.
-
Adjust the pH of the aqueous layer to 2 with 1M HCl.
-
Extract the product into ethyl acetate three times.
-
Combine the ethyl acetate extracts and wash them sequentially with 1M HCl, water, and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the ethyl acetate under reduced pressure to yield the solid Boc-L-Glutamic acid product.
This compound is utilized in the Boc/Bzl strategy of SPPS, where the Boc group provides temporary Nα-amino protection, and benzyl-based groups protect the side chains.[8]
General Workflow for a Coupling Cycle: [8][11]
-
Deprotection: The Boc group of the resin-bound amino acid is removed using a moderate acid, typically trifluoroacetic acid (TFA), to expose the free amine.
-
Neutralization: The resin is neutralized with a base, such as diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling reagent (e.g., PyBOP) and added to the resin to form a new peptide bond.[11]
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
This cycle is repeated to elongate the peptide chain.
-
Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF).[8]
Logical Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Boc-L-Glutamic acid, a foundational process for its subsequent use in peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2419-94-5: BOC-L-Glutamic acid | CymitQuimica [cymitquimica.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chempep.com [chempep.com]
- 6. Boc-L-Glutamic acid | 2419-94-5 [chemicalbook.com]
- 7. This compound = 98.0 T 2419-94-5 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [guidechem.com]
- 11. connectsci.au [connectsci.au]
Solubility Profile of Boc-L-Glutamic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-L-glutamic acid (Boc-Glu-OH), a critical building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this protected amino acid in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document collates available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.
Quantitative and Qualitative Solubility Data
The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds with the solute's carboxylic acid and carbamate groups. Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents.[1] The following tables summarize the available solubility data for this compound in common organic solvents.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Molar Mass ( g/mol ) | Concentration | Conditions |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mg/mL (404.45 mM) | Requires sonication for dissolution. It is advised to use freshly opened, anhydrous DMSO as the solvent's hygroscopic nature can impact solubility. |
| Methanol (MeOH) | 32.04 | ≥ 10 mg/mL | Based on conditions for optical rotation measurement.[2] |
| N,N-Dimethylformamide (DMF) | 73.09 | Estimated > 150 mg/mL* | Based on the reported solubility of the closely related derivative Boc-Glu(OtBu)-OH, which is "clearly soluble" at 1 mmole in 2 mL.[3][4] |
*Note: This is an estimation based on a structurally similar compound and should be experimentally verified for this compound.
Table 2: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Solubility |
| Water | Soluble |
| Chloroform | Soluble |
| Dichloromethane (DCM) | Soluble[5] |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Experimental Protocol: Equilibrium Solubility Determination
A precise determination of solubility is crucial for process development and optimization. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
Boc-L-Glutamic acid (solid)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Seal the vials securely to prevent solvent evaporation during equilibration.[1]
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The required time may need to be determined empirically.[1]
-
-
Sample Processing:
-
Following equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials at a high speed.[1]
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles.[1]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the chosen solvent.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the precise concentration of dissolved this compound.[1]
-
Calculate the original solubility in the solvent by applying the dilution factor.
-
Visualizing the Experimental Workflow
The logical progression of the experimental protocol for solubility determination can be visualized as a workflow diagram.
Caption: Workflow for Experimental Solubility Determination.
References
A Technical Guide to Boc-L-Glutamic Acid: Properties, Synthesis, and Applications in Peptide Chemistry
CAS Number: 2419-94-5
This technical guide provides an in-depth overview of N-α-tert-butyloxycarbonyl-L-glutamic acid (Boc-L-glutamic acid), a critical reagent for researchers, scientists, and professionals in drug development and peptide synthesis. This document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis and application, and illustrates key chemical workflows.
Physicochemical and Spectroscopic Data
Boc-L-glutamic acid is a derivative of the non-essential amino acid L-glutamic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on its α-amino functionality.[1] This protecting group enhances the stability and solubility of the amino acid during peptide synthesis, making it an essential building block in the development of bioactive compounds.[2] It typically appears as a white to off-white crystalline solid.[1]
General Properties
The fundamental properties of Boc-L-glutamic acid are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 2419-94-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₇NO₆ | [1][2] |
| Molecular Weight | 247.25 g/mol | [1][2] |
| Appearance | White to off-white powder/crystal | [1][2] |
| Melting Point | 110-116 °C | [2] |
| Optical Rotation | [α]²⁰/D = -14 ± 2° (c=1 in MeOH) | [2] |
| Storage Temperature | 2-8°C | [3] |
| Synonyms | Boc-L-Glu-OH, N-(tert-butoxycarbonyl)-L-glutamic acid | [1][2] |
Solubility Profile
The solubility of Boc-L-glutamic acid is a critical parameter for its use in various reaction conditions. It is generally soluble in polar organic solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (404.45 mM) with sonication | [4][5] |
| Water | Soluble | [1][3] |
| Methanol | Soluble | [1] |
| Chloroform | Soluble | [3] |
| Dichloromethane (DCM) | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
Spectroscopic Data
¹H-NMR spectroscopy is a key analytical technique for the structural confirmation of Boc-L-glutamic acid.
-
¹H-NMR Spectrum (as reported in the literature):
-
~1.38 ppm: Signal assigned to the -CH₃ protons of the tert-butyl group.[6]
-
~2.25 and 2.55 ppm: Signals attributed to the methylene (-CH₂) protons of the glutamic acid side chain.[6]
-
~4.45 ppm: Signal corresponding to the α-proton (-CH).[6]
-
~5.25 ppm: Signal assigned to the amide proton (-NH) of the Boc group.[6]
-
Experimental Protocols
This section provides detailed methodologies for the synthesis of Boc-L-glutamic acid and its application in solid-phase peptide synthesis (SPPS).
Synthesis of Boc-L-Glutamic Acid
The standard procedure for the N-protection of L-glutamic acid involves its reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Materials:
-
L-Glutamic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Acetone
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Dilute hydrochloric acid
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve L-glutamic acid in a mixture of acetone and water.
-
Add triethylamine (Et₃N) to the solution to act as a base.
-
While stirring at a controlled temperature (e.g., 0-40°C), add di-tert-butyl dicarbonate to the reaction mixture.
-
Continue stirring for 0.5-4 hours to allow the reaction to proceed to completion.
-
After the reaction, remove the acetone via rotary evaporation.
-
Extract the aqueous solution with ethyl acetate or diethyl ether to remove unreacted (Boc)₂O.
-
Adjust the pH of the remaining aqueous solution to 2-3 using dilute hydrochloric acid.
-
Extract the acidified solution with ethyl acetate.
-
Collect the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Crystallize the product from a mixture of ethyl acetate and petroleum ether to obtain pure Boc-L-glutamic acid.[7]
Caption: Synthesis workflow for Boc-L-glutamic acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-glutamic acid is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[8] The α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are typically protected by more acid-stable groups like benzyl esters.[9]
General SPPS Cycle using Boc Chemistry:
-
Resin Preparation: The C-terminal amino acid is first attached to a solid support resin (e.g., Merrifield or PAM resin).[8][10]
-
Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a moderately acidic solution, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][10] This step exposes the free α-amino group for the next coupling reaction.
-
Neutralization: The resulting TFA salt of the amine is neutralized to the free amine using a base, commonly 10% diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).[8][9]
-
Coupling: The next Boc-protected amino acid (e.g., Boc-L-glutamic acid) is activated and coupled to the free amino group on the resin. Common activating agents include HBTU or HATU in the presence of an amine base.[11]
-
Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.[8]
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF).[9][12]
Caption: General workflow of Boc-SPPS.
Applications in Research and Drug Development
Boc-L-glutamic acid is a versatile building block with significant applications beyond standard peptide synthesis.
-
Peptide-Based Drug Development: It is instrumental in creating peptide-based drugs, particularly in the fields of oncology and immunology, where precise molecular design is crucial.[2]
-
Peptidomimetics: The incorporation of Boc-L-glutamic acid is a key step in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and pharmacokinetic properties.[]
-
Bioconjugation: This compound is used to create bioconjugates for targeted drug delivery systems, enhancing the efficacy of therapeutic agents.[2]
-
Prodrug Design: It plays a role in the development of prodrugs, which can improve the bioavailability and reduce the side effects of pharmaceuticals.[2]
-
Neuroscience Research: Due to its structural similarity to the neurotransmitter glutamate, it is used in studies exploring the role of glutamate in the nervous system.[14]
References
- 1. CAS 2419-94-5: BOC-L-Glutamic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-L-Glutamic acid | 2419-94-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. rsc.org [rsc.org]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
In-Depth Technical Guide: Physicochemical Properties of Boc-Glu-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-Butoxycarbonyl-L-glutamic acid (Boc-Glu-OH) powder, a critical reagent in solid-phase peptide synthesis (SPPS). The information presented herein is intended to support researchers and professionals in the effective handling, characterization, and application of this compound.
Physical Appearance
This compound is typically supplied as a white to off-white or slightly yellow to beige crystalline powder . Its physical state as a finely divided solid facilitates its handling and dissolution in appropriate solvents for synthetic applications.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound powder, compiled from various supplier technical data sheets.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₆ |
| Molecular Weight | 247.25 g/mol |
| Melting Point | Approximately 110-113 °C (with decomposition) |
| Optical Rotation | [α]²⁰/D between -12.5° and -15.5° (c=1 in methanol) |
| Purity (Assay) | ≥98% |
| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), methanol, acetone, chloroform, dichloromethane, and ethyl acetate. It is also soluble in water. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below, based on established standards.
Determination of Melting Range (Adapted from USP <741>)
The melting range of this compound can be determined using the capillary method.
Apparatus:
-
Melting point apparatus with a heated bath and a calibrated thermometer or an automated instrument.
-
Capillary tubes (0.8-1.2 mm internal diameter).
Procedure:
-
Sample Preparation: Gently pulverize a small amount of the this compound powder. Introduce the powder into a capillary tube to a height of approximately 3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a rate of 1 °C/min.
-
Data Recording: Record the temperature at which the first liquid phase appears (onset) and the temperature at which the last solid particle disappears (clear point). The range between these two temperatures is the melting range. Given that this compound decomposes, the temperature at which decomposition is observed should also be noted.
Determination of Specific Rotation (Adapted from USP <781>)
The specific rotation of this compound is a measure of its optical activity.
Apparatus:
-
A calibrated polarimeter.
-
A 1-decimeter (dm) polarimeter cell.
-
A sodium lamp (589 nm) or other specified light source.
Procedure:
-
Solution Preparation: Accurately weigh approximately 1 g of this compound powder and dissolve it in methanol to make 100 mL of solution.
-
Measurement:
-
Calibrate the polarimeter with a methanol blank.
-
Rinse the polarimeter cell with the prepared this compound solution and then fill the cell, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the optical rotation at 20 °C.
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = (100 * α) / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (1 dm).
-
c is the concentration in g/100 mL.
-
Determination of Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of this compound in a given solvent.
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, DMF) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental building block in Boc-chemistry-based solid-phase peptide synthesis. The following diagram illustrates the logical workflow of incorporating a this compound residue into a growing peptide chain.
An In-depth Technical Guide on the Optical Rotation of Boc-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the optical rotation of N-tert-butoxycarbonyl-L-glutamic acid (Boc-L-glutamic acid), a critical parameter for its characterization and quality control in research and pharmaceutical development. This document details the specific rotation, experimental protocols for its measurement, and the underlying principles of this stereochemical property.
Core Concepts: Chirality and Optical Activity
The optical activity of Boc-L-glutamic acid originates from its molecular asymmetry. Like its parent amino acid, L-glutamic acid, the introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino group does not remove the chiral center at the alpha-carbon (Cα). This carbon is bonded to four different groups: the carboxylic acid, the protected amino group, the glutamic acid side chain, and a hydrogen atom. Molecules with a chiral center are non-superimposable on their mirror images and are capable of rotating the plane of polarized light. This phenomenon is known as optical activity and is a fundamental property of enantiomers.
The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined experimental conditions. For L-amino acids and their derivatives, this property is a crucial indicator of enantiomeric purity.
Quantitative Data: Specific Rotation of Boc-L-glutamic Acid
The specific rotation ([α]) is a standardized measure of the optical rotation of a compound. It is an intrinsic property of a chiral substance. The specific rotation of Boc-L-glutamic acid has been experimentally determined and is presented in the table below. For comparative purposes, the specific rotation of related derivatives is also included.
| Compound | Specific Rotation ([α]) | Temperature (°C) | Wavelength (nm) | Concentration (c) | Solvent |
| Boc-L-glutamic acid | -14.5 ± 2° | 20 | D-line (589) | 1% in methanol | Methanol |
| Boc-L-glutamic acid 5-tert-butyl ester | -9.6 ± 0.3° | Not specified | D-line (589) | 2% in methanol | Methanol |
| Boc-L-glutamic acid γ-benzyl ester | -6.5 ± 1.5° | 20 | D-line (589) | 1% in AcOH | Acetic Acid |
Note: The negative sign (-) indicates that Boc-L-glutamic acid is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). The D-line refers to the yellow doublet spectral line of sodium.
Experimental Protocol for Measuring Optical Rotation
The measurement of optical rotation is performed using a polarimeter. The following is a detailed protocol for determining the specific rotation of Boc-L-glutamic acid.
Instrumentation and Materials:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Boc-L-glutamic acid sample
-
Methanol (spectroscopic grade)
Procedure:
-
Preparation of the Sample Solution:
-
Accurately weigh approximately 100 mg of Boc-L-glutamic acid using an analytical balance.
-
Transfer the weighed sample to a 10 mL volumetric flask.
-
Dissolve the sample in methanol and fill the flask to the mark with the same solvent.
-
Ensure the solution is homogeneous by thorough mixing.
-
-
Calibration of the Polarimeter:
-
Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions.
-
Fill the polarimeter cell with pure methanol (the blank solvent).
-
Ensure there are no air bubbles in the light path.
-
Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.
-
-
Measurement of the Observed Rotation:
-
Rinse the polarimeter cell with a small amount of the prepared Boc-L-glutamic acid solution.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled cell in the polarimeter and record the observed rotation (α).
-
Repeat the measurement several times to ensure reproducibility.
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the following formula:
[α]Tλ = α / (l × c)
Where:
-
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Factors Influencing Optical Rotation:
It is crucial for researchers to control and report the experimental conditions as several factors can influence the measured optical rotation:
-
Concentration: The observed rotation is directly proportional to the concentration of the chiral compound.
-
Solvent: The nature of the solvent can significantly affect the specific rotation due to interactions with the solute molecules.
-
Temperature: Temperature can influence the conformation of the molecule and the density of the solvent, thereby affecting the optical rotation.
-
Wavelength of Light: The magnitude of optical rotation is dependent on the wavelength of the light used. This phenomenon is known as optical rotatory dispersion (ORD).
-
pH: For compounds with ionizable groups, such as the carboxylic acids in Boc-L-glutamic acid, the pH of the solution can alter the charge state and conformation, leading to changes in optical rotation.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for determining the optical rotation of Boc-L-glutamic acid.
Caption: The logical relationship between molecular chirality and the phenomenon of optical activity.
A Technical Guide to the Optimal Storage of Boc-L-Glutamic Acid (Boc-Glu-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling conditions for N-α-tert-Butoxycarbonyl-L-glutamic acid (Boc-Glu-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential for preserving the chemical integrity, purity, and reactivity of the compound, thereby ensuring the successful synthesis of high-quality peptides.
Recommended Storage Conditions
This compound, like other protected amino acids, is susceptible to degradation if not stored under appropriate conditions. The primary factors influencing its stability are temperature, moisture, and light. While specific recommendations may vary slightly between suppliers, a consensus on best practices can be established. For long-term storage, it is crucial to maintain the compound in a solid, lyophilized state.
The following table summarizes the recommended storage temperatures and durations for this compound based on information from various suppliers and safety data sheets.
| Storage Duration | Recommended Temperature | Key Considerations |
| Short-Term | Room Temperature (20-25°C) or Refrigerated (2-8°C)[1][2] | Suitable for temporary storage, for instance, during active use over a few weeks.[1] The container must be kept tightly sealed.[3][4][5] |
| Long-Term | Refrigerated (2-8°C or 0-8°C)[6][7][8] or Frozen (≤ -4°C or -20°C)[9][10][11][12][13] | Ideal for preserving the compound for months to years.[9][10][13] Freezing at -20°C is a common recommendation for maximum stability.[9][11][13] |
| Very Long-Term | Ultra-Low Freezer (-80°C)[9][10] | While not always specified for this compound, this is the optimal condition for long-term storage of sensitive peptides and could be applied here.[2][9][10] |
Handling Protocols and Best Practices
Proper handling is as critical as correct storage to prevent contamination and degradation, particularly from atmospheric moisture.
-
Equilibration: Before opening, remove the sealed container of this compound from the refrigerator or freezer. Place it in a desiccator at room temperature and allow it to equilibrate for at least 30-60 minutes.[1][10] This crucial step prevents atmospheric moisture from condensing on the cold powder, which could hydrolyze the Boc protecting group or lead to clumping.[1][2]
-
Dispensing: Once the container has reached room temperature, open it in a low-humidity environment if possible. Quickly weigh and dispense the desired amount of the white, powdered solid.[7][12][14]
-
Inert Atmosphere (Optional but Recommended): For maximum stability, especially for long-term storage, gently purge the container with an inert gas like anhydrous nitrogen or argon before resealing.[1] This displaces oxygen and moisture, reducing the risk of oxidation.[2]
-
Resealing: Tightly close the container cap. For added protection, wrap the cap with parafilm to ensure an airtight seal.[1]
-
Return to Storage: Promptly return the sealed container to its designated long-term storage condition (e.g., 2-8°C or -20°C).
The following workflow diagram illustrates the correct handling procedure.
Stability and Degradation Considerations
This compound is stable under the recommended storage conditions.[3][5] The primary degradation pathway of concern for Boc-protected amino acids is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. While stable under neutral or basic conditions, exposure to acidic environments or strong oxidizing agents should be avoided.[3][5][]
Key factors that can compromise stability include:
-
Moisture: Can lead to hydrolysis of the Boc group. Lyophilized powders are particularly hygroscopic.[1][2]
-
Oxidation: Amino acids can be susceptible to oxidation, which is why storage under an inert atmosphere is beneficial.[2][16]
-
Light: Photodegradation can occur, so storing in opaque or amber vials is recommended.[2][10]
-
Repeated Freeze-Thaw Cycles: While more critical for peptide solutions, avoiding temperature cycling for the solid compound is good practice to prevent moisture ingress and physical changes to the powder.[1]
It is important to note that this compound should not be stored in solution for extended periods, as its stability is significantly reduced compared to the lyophilized powder form.[1][10]
Logical Framework for Storage Decisions
To assist researchers in selecting the appropriate storage conditions, the following decision tree provides a logical guide based on the intended use and duration of storage.
By following these detailed guidelines, researchers and drug development professionals can ensure the long-term viability and performance of their this compound stock, contributing to reproducible and successful outcomes in peptide synthesis and other applications.
References
- 1. peptide.com [peptide.com]
- 2. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 3. peptide.com [peptide.com]
- 4. capotchem.cn [capotchem.cn]
- 5. peptide.com [peptide.com]
- 6. This compound = 98.0 T 2419-94-5 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 10. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 11. N-Boc-L-glutamic acid 1-tert-butyl ester, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 12. chemimpex.com [chemimpex.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. fishersci.com [fishersci.com]
- 16. quora.com [quora.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The use of tert-butyloxycarbonyl (Boc)-protected amino acids is a cornerstone of modern peptide synthesis and drug development. Their stability under various conditions and the relative ease of their removal make them an invaluable tool. However, ensuring the safety of laboratory personnel and the integrity of experimental outcomes requires a thorough understanding of their handling, storage, and the potential hazards associated with their use. This in-depth technical guide provides a comprehensive overview of the core principles for the safe and effective utilization of Boc-protected amino acids.
General Safety and Hazard Information
Boc-protected amino acids are generally stable, crystalline solids.[1] However, as with any chemical reagent, it is crucial to handle them with appropriate care. The primary hazards are associated with the reagents and conditions used for the protection and, more significantly, the deprotection steps.
Key Hazards:
-
Skin and Eye Irritation: Direct contact with some Boc-amino acids can cause skin and eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust from powdered Boc-amino acids may cause respiratory irritation.[2][3]
-
Strong Acids: The deprotection of the Boc group typically involves the use of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[5][6] These reagents are corrosive and require careful handling in a well-ventilated fume hood.
-
Byproduct Formation: Acid-mediated deprotection generates a tert-butyl cation, which can lead to the formation of potentially hazardous byproducts through alkylation of other nucleophiles.[6] The reaction also produces carbon dioxide gas, which necessitates that reactions are not performed in closed systems.[7][8]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[1][2][3][4]
-
Ventilation: Handle all powdered Boc-amino acids and conduct all reactions, especially deprotection steps, in a certified chemical fume hood to avoid inhalation of dust and vapors.[2][3]
-
Handling: Avoid generating dust when handling solid Boc-amino acids.[2] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling.[2][3]
-
Storage: Store Boc-protected amino acids in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1][9] Keep containers tightly closed.[3][9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Quantitative Data Summary
The following tables summarize key quantitative data for representative Boc-protected amino acids. This information is essential for experimental planning and safety assessment.
Table 1: Physical Properties of Common Boc-Protected Amino Acids
| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 86-89 |
| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 79-82 |
| Boc-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 77-80 |
| Boc-Leu-OH | C₁₁H₂₁NO₄ | 231.29 | 83-86 |
| Boc-Ile-OH | C₁₁H₂₁NO₄ | 231.29 | 65-68 |
| Boc-Pro-OH | C₁₀H₁₇NO₄ | 215.25 | 133-136 |
| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.31 | 86-88 |
| Boc-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 | 137-140 |
| Boc-Met-OH | C₁₀H₁₉NO₄S | 249.33 | 47-50 |
| Boc-Ser(Bzl)-OH | C₁₅H₂₁NO₅ | 295.33 | 60-63 |
| Boc-Thr(Bzl)-OH | C₁₆H₂₃NO₅ | 309.36 | 100-103 |
| Boc-Asp(OBzl)-OH | C₁₆H₂₁NO₆ | 323.34 | 103-105 |
| Boc-Glu(OBzl)-OH | C₁₇H₂₃NO₆ | 337.37 | 78-81 |
| Boc-Lys(Z)-OH | C₁₉H₂₈N₂O₆ | 380.44 | 80-85 |
| Boc-Arg(Tos)-OH | C₁₈H₂₈N₄O₆S | 444.51 | 110-115 |
| Boc-His(Trt)-OH | C₂₉H₃₁N₃O₄ | 497.58 | 145-150 |
Note: Melting points are ranges and can vary slightly depending on the supplier and purity.
Table 2: Common Reagents for Boc Protection and Deprotection
| Process | Reagent | Typical Solvents | Key Safety Considerations |
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF), Dioxane, Acetonitrile, Water | Flammable solvents. Boc₂O is an irritant. Reaction can generate gas (CO₂), do not seal vessel tightly.[7][8] |
| Sodium hydroxide (NaOH) / Sodium bicarbonate (NaHCO₃) | Water/Organic co-solvents | Corrosive bases. Handle with care. | |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile, Dichloromethane (DCM) | Toxic and readily absorbed through the skin. Use with extreme caution.[5] | |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Highly corrosive and volatile acid. Causes severe burns. Work in a fume hood with appropriate PPE.[5][6][7] |
| Hydrogen chloride (HCl) | Dioxane, Methanol, Ethyl acetate | Corrosive gas/acid solution. Handle in a well-ventilated fume hood.[5] | |
| Scavengers (e.g., anisole, thioanisole) | Co-solvent with acid | Used to trap the tert-butyl cation.[5] Often have strong, unpleasant odors and may be toxic. |
Experimental Protocols
Detailed and standardized protocols are critical for both safety and reproducibility. The following sections outline the methodologies for the protection and deprotection of amino acids using the Boc group.
Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the amino acid in a 1:1 mixture of dioxane/water or THF/water containing one equivalent of NaOH or NaHCO₃. Stir the mixture until the amino acid is fully dissolved.
-
Addition of Boc₂O: To the stirring solution, add 1.1 equivalents of Boc₂O dissolved in a small amount of dioxane or THF.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The reaction is often accompanied by the evolution of CO₂ gas.[7][8]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the Boc-protected amino acid.
-
Safety Notes:
-
Perform the entire procedure in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Boc₂O is an irritant; avoid inhalation and skin contact.
-
Handle corrosive acids and bases with care.
Boc Deprotection of an Amino Acid
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amino acid or peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole, triisopropylsilane - optional)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes (for precipitation)
Procedure:
-
Dissolution: Dissolve the Boc-protected amino acid in DCM in a round-bottom flask.
-
Addition of TFA: In a fume hood, carefully add an equal volume of TFA to the DCM solution (creating a 50% TFA/DCM solution). If the substrate is sensitive to alkylation by the t-butyl cation, add a scavenger (5-10% v/v).[5]
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Remove the TFA and DCM by rotary evaporation. Be sure the rotary evaporator is equipped with a trap for acidic vapors.
-
The resulting residue is the TFA salt of the deprotected amine.
-
To isolate the free amine, dissolve the residue in a minimal amount of water or methanol and precipitate the product by adding a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
Safety Notes:
-
TFA is extremely corrosive and volatile. Always handle it in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield.
-
The work-up procedure should be performed in a well-ventilated area to avoid inhalation of TFA vapors.
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Boc protection of an amino acid.
Caption: Workflow for the Boc deprotection of an amino acid.
By adhering to these safety protocols, utilizing the provided data for experimental design, and following the detailed methodologies, researchers can confidently and safely incorporate Boc-protected amino acids into their synthetic strategies, paving the way for new discoveries in science and medicine.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Boc-Glu-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of synthetic peptides for research, diagnostics, and therapeutic development. Within the repertoire of amino acid building blocks, glutamic acid (Glu) plays a crucial role in the structure and function of many peptides, contributing to their hydrophilicity and receptor-binding capabilities. The successful incorporation of glutamic acid into a peptide sequence using Boc-SPPS necessitates a thorough understanding of its protection, coupling, and deprotection methodologies to ensure high yield and purity of the final product.
This document provides detailed application notes and experimental protocols for the use of Boc-protected glutamic acid (Boc-Glu-OH) in SPPS. It covers side-chain protection strategies, coupling and deprotection procedures, potential side reactions, and quantitative data to guide researchers in optimizing their peptide synthesis workflows.
Side-Chain Protection of Glutamic Acid in Boc-SPPS
The γ-carboxyl group of glutamic acid is reactive and must be protected during SPPS to prevent side reactions, such as the formation of undesired branches in the peptide chain. In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, the side-chain protecting groups are typically benzyl-based esters, which are stable to the moderately acidic conditions used for Nα-Boc group removal but can be cleaved with strong acids during the final cleavage step.[1][2]
Two common side-chain protected derivatives of Boc-L-glutamic acid are:
-
Boc-L-Glu(OBzl)-OH: The γ-carboxyl group is protected as a benzyl ester. This is the most widely used derivative for Boc-SPPS.
-
Boc-L-Glu(OChx)-OH: The γ-carboxyl group is protected as a cyclohexyl ester. This protecting group can offer advantages in minimizing certain side reactions, such as aspartimide formation when aspartic acid is also present in the sequence.[3]
The choice of the side-chain protecting group can influence the overall efficiency and purity of the peptide synthesis.
Quantitative Data on Coupling Efficiency
The efficiency of the coupling step is critical for the successful synthesis of long peptides. While specific quantitative data directly comparing the coupling efficiencies of Boc-Glu(OBzl)-OH and Boc-Glu(OChx)-OH is not extensively documented in comparative studies, the following table summarizes typical coupling efficiencies observed in Boc-SPPS. The efficiency can be influenced by several factors, including the coupling reagent, reaction time, temperature, and the specific peptide sequence.
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for the synthesis of peptide acids.[1] |
| General Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser (ninhydrin) test.[1][4] |
| Coupling Efficiency for Sterically Hindered Residues | ~95-98% | May require double coupling or the use of more potent coupling reagents like HATU or PyAOP.[1][5] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide.[1] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via preparative RP-HPLC is typically required.[1] |
| Final Purified Peptide Yield | 20 - 40% | Represents the yield after purification.[1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of a Boc-Glu(OBzl)-OH residue into a peptide chain during manual Boc-SPPS.
Protocol 1: General Cycle for Boc-SPPS
This protocol outlines the key steps in a single cycle of amino acid addition in Boc-SPPS.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-L-Glu(OBzl)-OH
-
Coupling reagent (e.g., HBTU, DIC)
-
HOBt (if using DIC)
-
Washing solvents (DCM, DMF, Isopropanol)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[6]
-
Drain the solution and add a fresh solution of 50% TFA in DCM.
-
Agitate the mixture for 20-25 minutes.[6]
-
Filter the resin and wash thoroughly with DCM (3x), followed by isopropanol (2x) and DCM (3x) to remove residual TFA.[6]
-
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Treat the resin with a 5-10% solution of DIEA in DMF for 5 minutes. Repeat this step.
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
-
-
Coupling of Boc-L-Glu(OBzl)-OH:
-
In a separate vial, dissolve Boc-L-Glu(OBzl)-OH (3 equivalents relative to resin substitution) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
Aqueous acetic acid solution (e.g., 10%)
Procedure:
-
Preparation: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 1 mL of anisole per gram of resin) to trap carbocations generated during cleavage.[7][8]
-
HF Cleavage: Cool the reaction vessel to -5 to 0 °C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0 °C for 1-2 hours.[7]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Triturate the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.
-
Washing: Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and other organic impurities.
-
Extraction and Lyophilization: Extract the peptide from the resin using an aqueous acetic acid solution. Lyophilize the aqueous solution to obtain the crude peptide powder.
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry.[9][10]
Potential Side Reactions Involving Glutamic Acid
Several side reactions can occur involving glutamic acid residues during Boc-SPPS, potentially leading to impurities in the final product.
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can cyclize to form a pyroglutamyl residue, especially under acidic conditions or during the coupling of the subsequent amino acid.[5] This can be minimized by ensuring rapid and efficient coupling of the next amino acid.
-
Glutarimide Formation: Similar to aspartimide formation with aspartic acid, a glutamic acid residue can form a six-membered glutarimide ring, particularly if the following amino acid is glycine.[6][11] This side reaction can be sequence-dependent and may be suppressed by incorporating a sterically hindered amino acid next to the glutamic acid residue.[11]
-
Transesterification: During the attachment of the first amino acid to the resin, transesterification of the benzyl ester of Boc-Glu(OBzl)-OH can occur if alcohols are present with a strong base, leading to the formation of other esters (e.g., methyl ester).[12]
-
Acylium Ion Formation during HF Cleavage: During the final HF cleavage, the protonated γ-carboxyl group of glutamic acid can dehydrate to form a reactive acylium ion. This intermediate can then cyclize to form a pyroglutamyl residue or react with scavengers like anisole to form an aryl ketone.[3][8] Lowering the cleavage temperature can help to minimize these side reactions.[8]
Visualizations
Signaling Pathways and Workflows
Caption: General workflow of a single cycle in Boc-SPPS for the incorporation of an amino acid.
Caption: Mechanism of Nα-Boc deprotection using trifluoroacetic acid (TFA).
Caption: Workflow for the final cleavage and purification of the peptide in Boc-SPPS.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with careful consideration of side-chain protection, appropriate coupling strategies, and optimized deprotection and cleavage conditions. While Boc-L-Glu(OBzl)-OH remains the workhorse for most applications, the choice of protecting group and coupling reagents should be tailored to the specific peptide sequence to minimize side reactions and maximize yield and purity. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their solid-phase peptide synthesis endeavors.
References
- 1. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. almacgroup.com [almacgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 11. biosynth.com [biosynth.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols for Coupling Boc-L-Glu-OH to Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and peptidomimetic drug development, enabling the efficient construction of complex peptide sequences. The Boc/Bzl strategy, utilizing the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl-based side-chain protecting groups, remains a robust and widely used method.[1] Glutamic acid, a key acidic amino acid, requires side-chain protection to prevent side reactions during peptide synthesis. In Boc-based SPPS, the γ-carboxyl group of glutamic acid is typically protected as a benzyl ester (Boc-L-Glu(OBzl)-OH), which is compatible with the final cleavage from the resin using strong acids like anhydrous hydrogen fluoride (HF).[2][3]
This document provides detailed protocols for the initial attachment (loading) of Boc-L-Glu(OBzl)-OH onto a Merrifield resin and the subsequent coupling of a second Boc-protected amino acid. It also includes a summary of quantitative data and a workflow diagram for clarity.
Data Presentation: Quantitative Parameters in Boc-SPPS
The efficiency and success of SPPS are determined by several quantitative factors. The following table summarizes typical values encountered during the coupling of Boc-protected amino acids.
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are common for peptide acids.[4][5] |
| Initial Resin Loading Efficiency | 70 - 95% | Dependent on the method (e.g., Cesium salt method). |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative colorimetric test (e.g., Kaiser test).[4] |
| Equivalents of Amino Acid | 2 - 4 equivalents | Relative to the resin's functional group loading. |
| Equivalents of Coupling Agent | 2 - 4 equivalents | Stoichiometry is critical for driving the reaction to completion. |
| Crude Peptide Purity (HPLC) | 50 - 70% | Dependent on peptide length and sequence complexity.[4] |
Experimental Protocols
Materials and Reagents
-
Boc-L-Glu(OBzl)-OH
-
Merrifield resin (chloromethylpolystyrene), 100-200 mesh, 1% DVB
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Kaiser test kit
-
Solid-phase synthesis vessel
Protocol 1: Loading of Boc-L-Glu(OBzl)-OH onto Merrifield Resin (Cesium Salt Method)
This protocol describes the esterification of the first amino acid, Boc-L-Glu(OBzl)-OH, to the chloromethyl groups of the Merrifield resin. This method is widely used as it minimizes the risk of racemization.[5][6]
1. Preparation of the Boc-L-Glu(OBzl)-OH Cesium Salt: a. Dissolve Boc-L-Glu(OBzl)-OH (1.2 equivalents relative to the resin's chlorine substitution) in methanol (approx. 5 mL/mmol). b. Add water (approx. 0.5 mL/mmol) to the solution. c. Titrate the solution to a neutral pH (pH 7.0) with a 20% aqueous solution of cesium carbonate. d. Remove the solvents by rotary evaporation to obtain the cesium salt. e. To ensure the salt is anhydrous, add DMF and evaporate to dryness. Repeat this step once more.[3][7]
2. Resin Swelling and Amino Acid Attachment: a. Place the Merrifield resin (1 equivalent) in a solid-phase synthesis vessel. b. Swell the resin in DMF (6-8 mL per gram of resin) for at least 30 minutes with gentle agitation. c. Drain the DMF. d. Add the dried Boc-L-Glu(OBzl)-OH cesium salt, dissolved in a minimal amount of fresh DMF, to the swollen resin. e. Secure the vessel on a shaker and agitate the mixture at 50°C for 12-24 hours.[7]
3. Washing the Resin: a. After the reaction is complete, allow the resin to cool to room temperature. b. Drain the reaction mixture. c. Wash the resin sequentially with:
- DMF (3 times)
- 50% aqueous DMF (3 times)
- DMF (3 times)
- Methanol (3 times) d. Dry the resin in vacuo to a constant weight. The loading can be quantified by methods such as picric acid titration or by weight gain.
Protocol 2: Coupling the Second Amino Acid
This protocol outlines the steps for elongating the peptide chain by coupling the next Boc-protected amino acid after the initial loading of Boc-L-Glu(OBzl)-OH.
1. Resin Swelling: a. Swell the Boc-L-Glu(OBzl)-resin in DCM (10 mL per gram of resin) for 30 minutes in the reaction vessel.
2. Boc Group Deprotection: a. Drain the DCM. b. Add a solution of 50% TFA in DCM to the resin. c. Agitate for 2 minutes, then drain. d. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5] e. Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
3. Neutralization: a. Wash the resin with DMF (2 times). b. Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes. Repeat this step.[4] c. Wash the resin thoroughly with DMF (5 times) to remove excess base.
4. Amino Acid Activation and Coupling (DIC/HOBt Method): a. In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents relative to the initial resin loading) and HOBt (3 equivalents) in DMF. b. Add DIC (3 equivalents) to this solution and allow it to pre-activate for 10-15 minutes at room temperature.[4] c. Drain the DMF from the neutralized resin. d. Add the activated amino acid solution to the resin. e. Agitate the mixture at room temperature for 1-2 hours.
5. Monitoring and Washing: a. Take a small sample of the resin beads and perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. b. If the Kaiser test is positive (blue beads), the coupling step can be repeated. c. Once the coupling is complete, drain the reaction solution. d. Wash the resin thoroughly with DMF (3 times) and then DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
Visualizations
Caption: Workflow for loading Boc-Glu(OBzl)-OH onto a resin and subsequent peptide chain elongation.
Caption: Key components in the initial coupling of Boc-L-Glu(OBzl)-OH to a Merrifield resin.
References
Application Notes and Protocols for the Activation of Boc-Glu-OH in Peptide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the activation of N-α-tert-butyloxycarbonyl-L-glutamic acid (Boc-Glu-OH) for the formation of peptide bonds, a critical step in solid-phase peptide synthesis (SPPS). This document outlines various activation strategies, presents detailed experimental protocols, and offers a comparative analysis of common coupling reagents to ensure high-yield and high-purity peptide synthesis.
Introduction
The incorporation of glutamic acid residues into peptide sequences is fundamental for creating peptides with specific structural and functional properties, such as increased hydrophilicity and receptor-binding capabilities.[1] In Boc-based solid-phase peptide synthesis (SPPS), the carboxylic acid moiety of the incoming Boc-amino acid must be activated to facilitate nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.
The activation of this compound, typically used with its side-chain carboxyl group protected as a benzyl ester (Boc-Glu(OBzl)-OH), presents two primary challenges:
-
Racemization: The chiral integrity of the α-carbon is at risk during activation. The formation of an oxazolone intermediate, particularly with highly activating reagents or strong bases, can lead to epimerization, resulting in diastereomeric impurities that are difficult to separate from the target peptide.[2][3]
-
Pyroglutamate Formation: The side-chain carboxyl group, even when protected, can sometimes facilitate the cyclization of the N-terminal glutamic acid residue to form pyroglutamate, especially under acidic or thermal conditions.[4][5][6]
The choice of coupling reagent, additives, and reaction conditions is therefore critical to maximize coupling efficiency while minimizing these side reactions.
Comparative Analysis of Common Activation Methods
The selection of a coupling reagent is a crucial decision that influences reaction efficiency, time, cost, and the purity of the final peptide. The following table summarizes the performance of three major classes of coupling reagents for the activation of Boc-protected amino acids. While specific head-to-head comparative data for Boc-Glu(OBzl)-OH is limited in readily available literature, this table provides typical, illustrative values based on their known performance in peptide synthesis.
| Coupling Method | Activating Reagent(s) | Typical Coupling Efficiency (%) | Relative Racemization Risk | Key Considerations & Recommendations |
| Carbodiimide | DIC / HOBt | 85-95% | Low | A cost-effective and reliable method. The use of an additive like HOBt is essential to suppress racemization by forming a more stable active ester intermediate.[] |
| Uronium / Aminium Salt | HATU / DIPEA | 90-98% | Very Low | Highly efficient and fast, especially for sterically hindered couplings.[8][9] The HOAt moiety in HATU provides anchimeric assistance, increasing reaction rates and reducing racemization.[10] It is often the reagent of choice for difficult sequences. |
| Phosphonium Salt | PyBOP / DIPEA | 80-90% | Low | A non-toxic alternative to the carcinogenic byproducts of BOP. It avoids the potential side reaction of guanidinylation of the N-terminal amine that can occur with uronium salts.[8][10] |
Disclaimer: The quantitative data presented are typical, illustrative values for peptide couplings and are intended for comparative purposes. Actual results will vary based on the specific peptide sequence, resin, reaction scale, and laboratory conditions.
Signaling Pathways and Experimental Workflows
To visualize the chemical and logical processes involved in this compound activation, the following diagrams are provided.
Caption: Chemical workflow for Boc-Glu(OBzl)-OH activation and coupling.
Caption: Logical workflow for selecting a suitable coupling reagent.
Detailed Experimental Protocols
The following protocols are for manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments to reagent equivalents and reaction times may be necessary based on the specific peptide sequence and resin loading. The starting material is a deprotected N-terminal amine on a solid support (e.g., Merrifield or PAM resin).
Protocol 1: Activation using DIC/HOBt
This method is a classic, cost-effective approach with a low risk of racemization.[]
Materials:
-
Boc-Glu(OBzl)-OH (117 mg, 0.35 mmol, 3.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (54 mg, 0.35 mmol, 3.5 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (55 µL, 0.35 mmol, 3.5 eq)
-
N,N-Dimethylformamide (DMF) (2-3 mL)
-
Resin-bound peptide with free amine (0.1 mmol)
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Preparation: Ensure the resin has been swollen in DMF and the N-terminal Boc group has been removed (e.g., with 50% TFA in DCM) and neutralized (e.g., with 10% DIPEA in DMF).
-
Activation Solution: In a separate reaction vessel, dissolve Boc-Glu(OBzl)-OH and HOBt in DMF (2 mL).
-
Initiate Activation: Add DIC to the solution from step 2. Allow the pre-activation to proceed for 10-15 minutes at room temperature. The solution may become cloudy as the reaction proceeds.
-
Coupling: Add the activated amino acid solution to the vessel containing the prepared resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for the disappearance of free amines using a qualitative test such as the Kaiser test.[11]
-
Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and the diisopropylurea byproduct.
Protocol 2: Activation using HATU/DIPEA
This protocol is highly recommended for difficult or sterically hindered couplings where high efficiency and minimal racemization are paramount.[9]
Materials:
-
Boc-Glu(OBzl)-OH (117 mg, 0.35 mmol, 3.5 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (133 mg, 0.35 mmol, 3.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (122 µL, 0.70 mmol, 7.0 eq)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (2-3 mL)
-
Resin-bound peptide with free amine (0.1 mmol)
-
DCM for washing
Procedure:
-
Resin Preparation: Prepare the resin as described in Protocol 1, Step 1.
-
Activation Solution: In a separate reaction vessel, dissolve Boc-Glu(OBzl)-OH and HATU in DMF or NMP (2 mL).
-
Initiate Activation & Coupling: Add DIPEA to the solution from step 2. Immediately add this complete mixture to the vessel containing the prepared resin. Unlike the DIC/HOBt method, a prolonged pre-activation step is generally not recommended as it can lead to reagent degradation.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress using the Kaiser test.[11] For N-methylated amino acids, where the Kaiser test is not suitable, the Isatin test may be used.[12]
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 3: Activation using PyBOP/DIPEA
This method provides a good balance of reactivity and safety, avoiding the toxic byproducts of BOP and the guanidinylation risk of uronium salts.[8]
Materials:
-
Boc-Glu(OBzl)-OH (117 mg, 0.35 mmol, 3.5 eq)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (182 mg, 0.35 mmol, 3.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (122 µL, 0.70 mmol, 7.0 eq)
-
N,N-Dimethylformamide (DMF) (2-3 mL)
-
Resin-bound peptide with free amine (0.1 mmol)
-
DCM for washing
Procedure:
-
Resin Preparation: Prepare the resin as described in Protocol 1, Step 1.
-
Activation Solution: In a separate reaction vessel, add Boc-Glu(OBzl)-OH, PyBOP, and DMF (2 mL).
-
Initiate Activation & Coupling: Add DIPEA to the solution. Immediately transfer the activated mixture to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using the Kaiser test.[11]
-
Washing: Upon completion, filter and wash the resin as described in the previous protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc Deprotection in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in solid-phase peptide synthesis (SPPS). Its widespread use stems from its stability under various coupling conditions and its facile removal under acidic conditions.[1][2] This critical deprotection step must be executed with high efficiency and selectivity to ensure the integrity of the growing peptide chain.[3] These application notes provide a comprehensive overview of common Boc deprotection methods, detailed experimental protocols, and guidance on minimizing side reactions.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed process. The reaction proceeds through the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[1][4]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][4]
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][4]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][4]
The generation of the reactive tert-butyl cation is a critical aspect of this mechanism, as it can lead to unwanted side reactions.[1]
Mechanism of acid-catalyzed Boc deprotection.
Common Boc Deprotection Reagents
The most frequently employed reagents for Boc deprotection are strong acids, primarily Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in an organic solvent.[3]
Trifluoroacetic Acid (TFA)
TFA is the most common reagent for Boc removal due to its high efficiency and volatility, which simplifies its removal after the reaction.[1] It is typically used as a solution in dichloromethane (DCM).[5]
Hydrogen Chloride (HCl) in Dioxane
A solution of 4M HCl in dioxane is another effective reagent for Boc deprotection.[6][7] This method can offer superior selectivity in certain cases, allowing for the removal of the Nα-Boc group in the presence of other acid-labile side-chain protecting groups like tert-butyl esters and ethers.[6][8]
Quantitative Data Summary
The choice of deprotection conditions can significantly impact the efficiency and outcome of the synthesis. The following table summarizes typical conditions for the two most common Boc deprotection methods.
| Reagent | Concentration | Solvent | Reaction Time | Temperature | Key Considerations |
| Trifluoroacetic Acid (TFA) | 25-50%[5] | Dichloromethane (DCM) | 15-30 min[5] | Room Temperature | Highly efficient; requires scavengers for sensitive residues.[1] |
| Hydrogen Chloride (HCl) | 4 M[6] | 1,4-Dioxane | 30 min[6][9] | Room Temperature | Offers better selectivity for Nα-Boc vs. t-butyl side chains.[6][8] |
Potential Side Reactions and Scavengers
The primary cause of side reactions during Boc deprotection is the electrophilic tert-butyl cation generated during the cleavage.[1] This cation can alkylate nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3][10]
To prevent these undesired modifications, scavengers are added to the deprotection cocktail to trap the tert-butyl cations.[1] Common scavengers include:
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
p-Cresol
-
Triisopropylsilane (TIS)
The choice of scavenger depends on the specific amino acids present in the peptide sequence.
General workflow of Boc-SPPS highlighting the deprotection step.
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard method for the removal of the N-terminal Boc group during solid-phase peptide synthesis.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavenger (e.g., 1% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.
-
Pre-wash: Wash the resin twice with the deprotection solution (e.g., 50% TFA in DCM with 1% TIS) for 1-2 minutes each.
-
Deprotection: Add the deprotection solution to the resin (approximately 10 mL per gram of resin) and shake the mixture at room temperature for 20-30 minutes.[5]
-
Filtration: Drain the deprotection solution from the synthesis vessel.
-
Washing: Wash the resin thoroughly to remove residual TFA and scavengers. A typical wash sequence is:
-
3 x DCM
-
3 x Isopropanol (IPA)
-
3 x DCM
-
-
Neutralization: Proceed immediately to the neutralization step before the next amino acid coupling.[11][12]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol is an alternative to TFA deprotection and is particularly useful when enhanced selectivity is required.
Materials:
-
Boc-protected peptide-resin
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes, followed by a wash with anhydrous dioxane.
-
Deprotection: Add the 4 M HCl in dioxane solution to the resin (approximately 10 mL per gram of resin). Shake the mixture at room temperature for 30 minutes.[6]
-
Filtration: Drain the HCl/dioxane solution.
-
Washing: Wash the resin thoroughly to remove residual acid. A typical wash sequence is:
-
3 x Dioxane
-
3 x DCM
-
-
Neutralization: Proceed to the neutralization step.
Decision tree for selecting a Boc deprotection strategy.
Conclusion
The successful removal of the Boc protecting group is a critical step in peptide synthesis. Careful consideration of the peptide sequence, the presence of sensitive amino acids, and the choice of deprotection reagent and scavengers are paramount for achieving high yields and purity of the final peptide product. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to perform efficient and reliable Boc deprotection in their synthetic workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. chempep.com [chempep.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
N-Methylated Peptides: Enhancing Therapeutic Potential Through Strategic Backbone Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high specificity and potency but are often hindered by poor pharmacokinetic properties, such as susceptibility to enzymatic degradation and low cell permeability.[1] A powerful strategy to overcome these limitations is N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone. This modification can significantly enhance the therapeutic potential of peptides by improving their stability, bioavailability, and conformational rigidity, thereby making them more viable drug candidates.[2][3] These application notes provide a comprehensive overview of the incorporation of N-methylated amino acids into peptides, complete with detailed experimental protocols and comparative data to guide researchers in this critical area of drug development.
Advantages of N-Methylated Peptides
Incorporating N-methylated amino acids into peptide sequences confers several advantageous properties:
-
Enhanced Proteolytic Stability: The most significant benefit of N-methylation is the increased resistance to enzymatic degradation. The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding necessary for enzyme recognition and cleavage, leading to a longer in vivo half-life.[1]
-
Improved Membrane Permeability and Oral Bioavailability: By removing a hydrogen bond donor, N-methylation reduces the energetic penalty for a peptide to transition from an aqueous environment into the lipid bilayer of cell membranes. This, coupled with an increase in lipophilicity, can lead to improved cell permeability and the potential for oral bioavailability.[1][2]
-
Conformational Control and Receptor Affinity: N-methylation restricts the conformational flexibility of the peptide backbone. This can "lock" the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity. However, the effect on binding affinity is context-dependent and must be evaluated on a case-by-case basis.[1]
Data Presentation: Quantitative Effects of N-Methylation
The impact of N-methylation on key peptide properties is summarized in the tables below. These data, compiled from various studies, illustrate the significant improvements that can be achieved through this modification.
Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Improvement |
| cyclo(-PFwKTF-) | None | Intestinal Enzymes | Degraded (15% in 30 min) | - |
| cyclo(-PFwKTF-) | Tri-N-methylated | Intestinal Enzymes | Stable | >10 |
| GLP-1 Analog | None | DPP-IV | < 2 min | - |
| GLP-1 Analog | N-terminal N-methylation | DPP-IV | > 24 h | >720 |
Data are illustrative and depend on the specific peptide sequence and the position of N-methylation.[4][5]
Table 2: Cell Permeability of N-Methylated vs. Non-Methylated Peptides (Caco-2 Assay)
| Peptide Sequence | Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| cyclo(-PFwKTF-) Analog | None | < 1 | Low |
| cyclo(-PFwKTF-) Analog | Tri-N-methylated | 4 | Moderate |
| Somatostatin Analog | None | Low (not specified) | Low |
| Somatostatin Analog | N-methylated | 68% increase vs. non-methylated | Improved |
Papp values below 1 x 10⁻⁶ cm/s are considered low, while values above 1 x 10⁻⁵ cm/s are high.[2][4]
Table 3: Receptor Binding Affinity of N-Methylated vs. Non-Methylated Peptides
| Peptide Analog | Receptor | Kᵢ (nM) - Non-Methylated | Kᵢ (nM) - N-Methylated | Change in Affinity |
| Cyclic Enkephalin | μ-opioid | 0.496 | 0.354 | 1.4-fold increase |
| Cyclic Enkephalin | δ-opioid | 2.29 | 2.36 | No significant change |
| Somatostatin Analog | sst1 | Varies | Tolerated at specific positions | Position-dependent |
| GLP-1 Analog | GLP-1R | 0.37 | 32.9 (N-acetyl) | 89-fold decrease |
Kᵢ is the inhibition constant; a lower value indicates higher binding affinity. The effect of N-methylation on receptor binding is highly dependent on the specific peptide and the position of the modification.[1][6]
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of N-methylated peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
This protocol describes a general method for the manual synthesis of N-methylated peptides using Fmoc chemistry on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected N-methyl amino acids
-
Rink Amide resin
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).[7]
-
Amino Acid Coupling (Standard):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid/HATU solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).
-
Wash the resin with DMF (5x).
-
-
Coupling of N-Methylated Amino Acids:
-
Coupling of subsequent amino acids to an N-methylated residue is challenging due to steric hindrance.
-
Use HATU as the coupling agent.
-
Dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours, or overnight if necessary.
-
Microwave-assisted coupling can be employed to improve efficiency.[8]
-
Monitor the coupling reaction (e.g., using the bromophenol blue test, as the Kaiser test is not suitable for secondary amines).[9]
-
Wash the resin with DMF (5x).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
On-Resin N-Methylation (Alternative Method):
-
After coupling a standard amino acid, the N-methylation can be performed directly on the resin-bound peptide.
-
This typically involves protection of the secondary amine (e.g., with o-nitrobenzenesulfonyl chloride), followed by methylation (e.g., with methyl iodide) and subsequent deprotection.[10]
-
-
Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Protocol 2: Proteolytic Stability Assay
This protocol outlines a general method to assess the stability of peptides in the presence of a protease like trypsin.
Materials:
-
Peptide stock solutions (1 mg/mL in a suitable buffer, e.g., 0.1 M ammonium bicarbonate, pH 8.0)
-
Trypsin stock solution (0.1 mg/mL in the same buffer)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution at a defined ratio (e.g., 100:1 peptide to protease by weight).[11]
-
Incubate the mixtures at 37°C.[12]
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.[12]
-
Quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by RP-HPLC.
-
Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and the peptide's half-life.
Protocol 3: Caco-2 Cell Permeability Assay
This assay is widely used to predict the in vivo absorption of drugs across the intestinal epithelium.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test peptide solution at a known concentration
-
Analytical method for peptide quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer to ensure its integrity. A TEER value ≥ 200 Ω·cm² is generally considered acceptable.[8]
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test peptide solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the rate of peptide transport (dQ/dt).
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer (μmol/s)
-
A is the surface area of the filter membrane (cm²)
-
C₀ is the initial concentration of the peptide in the apical chamber (μmol/cm³)[13]
-
-
Protocol 4: Competitive Receptor Binding Assay
This assay determines the affinity (Kᵢ) of an unlabeled test peptide for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled ligand with known affinity for the receptor
-
Unlabeled test peptide (N-methylated and non-methylated versions)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide. Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of a known unlabeled ligand).[7]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled test peptide.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) where:
-
[L] is the concentration of the radiolabeled ligand
-
Kᴅ is the dissociation constant of the radiolabeled ligand[7]
-
-
Visualizations
The following diagrams illustrate key workflows and a conceptual signaling pathway relevant to N-methylated peptides.
Conclusion
N-methylation is a robust and highly effective strategy for enhancing the therapeutic properties of peptides. By improving proteolytic stability, increasing cell permeability, and providing conformational control, this modification can transform a promising peptide lead into a viable drug candidate. The protocols and data presented in these application notes offer a foundational guide for researchers aiming to harness the power of N-methylation in their drug discovery and development efforts. Careful consideration of the position and extent of N-methylation, coupled with rigorous experimental evaluation, is crucial for successfully optimizing peptide therapeutics.
References
- 1. N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 4. Somatostatin receptor 1 selective analogues: 2. N(alpha)-Methylated scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Ring size of somatostatin analogues (ODT-8) modulates receptor selectivity and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Boc-Glu-OH in Therapeutic Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-α-tert-Butoxycarbonyl-L-glutamic acid (Boc-Glu-OH) is a critical amino acid derivative employed in the synthesis of therapeutic peptides. Its tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and the free gamma-carboxyl group on its side chain make it a versatile building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under neutral and basic conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain. The glutamic acid residue itself is integral to the structure and function of numerous bioactive peptides, contributing to their solubility, receptor binding, and overall therapeutic efficacy.
Key Applications in Therapeutic Peptide Synthesis
This compound is a fundamental component in the synthesis of a wide range of therapeutic peptides, including those with applications as agonists, antagonists, and enzyme inhibitors. Its incorporation can be crucial for mimicking the native peptide sequence or for introducing acidic residues that modulate the pharmacological properties of the molecule.
One prominent example of a therapeutic peptide class where glutamic acid residues are essential is in the synthesis of gonadotropin-releasing hormone (GnRH) analogues. These peptides, such as Leuprolide and Goserelin, are used to treat hormone-responsive cancers and other conditions. The presence of glutamic acid is often critical for their biological activity.
Quantitative Data in Boc-SPPS
The efficiency of peptide synthesis is paramount in drug development and manufacturing. The following table summarizes typical quantitative data for the key steps in Boc-based solid-phase peptide synthesis (Boc-SPPS) involving this compound. These values can vary based on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Typical Value | Factors Influencing Outcome |
| Resin Loading | 0.2 - 1.0 mmol/g | Resin type (e.g., Merrifield, PAM), linker chemistry. |
| This compound Coupling Efficiency | >99% | Coupling reagent (e.g., DCC/HOBt, HBTU), solvent, reaction time, temperature. |
| Boc Deprotection Efficiency | >99.9% | TFA concentration, reaction time, presence of scavengers. |
| Overall Crude Peptide Yield | 70 - 90% | Length of the peptide, sequence complexity, efficiency of each cycle. |
| Final Peptide Purity (Post-HPLC) | >98% | Purification methodology, number of purification cycles. |
Experimental Protocols
The following are generalized protocols for the key stages of Boc-SPPS utilizing this compound.
Protocol 1: Coupling of this compound to a Resin-Bound Peptide Chain
This protocol describes the addition of a this compound residue to a growing peptide chain attached to a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (3 equivalents)
-
N-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-activation of this compound: In a separate vessel, dissolve this compound and HOBt in DMF. Add DCC and stir at 0°C for 30 minutes to pre-activate the amino acid.
-
Coupling Reaction: Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct. Add the filtered solution to the swollen peptide-resin.
-
Reaction Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using the Kaiser test. A negative test (beads remain colorless) indicates the successful coupling of the amino acid.
-
Washing: Once the reaction is complete, wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the N-α-Boc protecting group to expose the amine for the next coupling step.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Anisole, 1-2%)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes.
-
Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM containing 1-2% scavenger.
-
Deprotection Reaction: Treat the resin with the deprotection cocktail for 30 minutes at room temperature with gentle agitation.
-
Washing: Wash the resin thoroughly with DCM (3x) to remove the TFA and cleaved Boc groups.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF (2x, 5 minutes each wash) to prepare the N-terminal amine for the subsequent coupling reaction.
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final step of cleaving the synthesized peptide from the solid support.
Materials:
-
Completed peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., cresol, thiocresol, anisole)
-
Cold diethyl ether
Procedure:
-
Drying: Ensure the peptide-resin is completely dry.
-
Cleavage Cocktail: Prepare the cleavage cocktail by combining the strong acid (e.g., HF) with appropriate scavengers in a specialized cleavage apparatus at low temperature (typically 0°C). The choice of scavengers depends on the amino acid composition of the peptide.
-
Cleavage Reaction: Add the dried peptide-resin to the cleavage cocktail and stir for 1-2 hours at 0°C.
-
Acid Removal: Remove the strong acid by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation.
-
Washing and Drying: Wash the peptide with cold diethyl ether to remove residual scavengers and byproducts, and then dry it under vacuum.
-
Purification: The crude peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow and Chemical Logic
The following diagrams illustrate the general workflow of Boc-SPPS and the role of this compound in the process.
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Caption: Activation and coupling of this compound during peptide synthesis.
This document provides a foundational understanding and practical protocols for utilizing this compound in the synthesis of therapeutic peptides. Researchers should adapt these protocols based on the specific requirements of their target peptide and available laboratory instrumentation.
The Pivotal Role of Boc-Glu-OH in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-tert-Butyloxycarbonyl-L-glutamic acid (Boc-Glu-OH) is a cornerstone protected amino acid in the field of medicinal chemistry and drug development. Its primary and most critical role is as a fundamental building block in the synthesis of peptides and peptidomimetics with therapeutic potential. The Boc (tert-butyloxycarbonyl) protecting group provides a robust yet readily cleavable shield for the α-amino group of glutamic acid, enabling the precise, stepwise assembly of complex peptide chains via solid-phase peptide synthesis (SPPS). This control is paramount in preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.
Beyond its synthetic utility, the incorporation of glutamic acid residues, facilitated by this compound, is crucial for the biological activity of numerous therapeutic peptides. The negatively charged side chain of glutamic acid can participate in critical electrostatic interactions and hydrogen bonding with biological targets, influencing receptor binding, enzyme inhibition, and overall pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the discovery and development of novel therapeutics, with a focus on neuropeptides and targeted cancer therapies.
Data Presentation: Quantitative Analysis of Therapeutic Peptides
The following tables summarize key quantitative data for representative therapeutic peptides whose synthesis involves the use of this compound or its derivatives.
Table 1: Bioactivity of Conantokin-G, an NMDA Receptor Antagonist
| Parameter | Value | Target | Assay | Reference |
| IC50 | 171 nM | NMDA Receptor | Inhibition of NMDA-induced cGMP elevation in rat cerebellar slices | [1] |
| IC50 | 480 nM | NMDA-evoked currents | Whole-cell voltage-clamp recordings in murine cortical neurons | [2] |
| Mechanism of Action | Non-competitive Antagonist | NMDA Receptor | Electrophysiology and binding assays | [1] |
| Subunit Selectivity | NR2B | NMDA Receptor Subunits | Voltage-clamp recordings in Xenopus oocytes expressing recombinant NMDA receptors | [2] |
Table 2: Characteristics of Folate Receptor-Targeted Drug Conjugates
| Conjugate Type | Targeting Ligand | Receptor Target | Cancer Types Overexpressing Target | Therapeutic Strategy | Reference |
| Folate-Drug Conjugates | Folic Acid | Folate Receptor α (FRα) | Ovarian, Endometrial, Non-small cell lung, Renal, Colorectal, Breast | Selective delivery of cytotoxic agents to cancer cells.[3] | [3][4] |
| Folate-Peptide Conjugates | Folic Acid | Folate Receptor α (FRα) | Ovarian and other epithelial cancers | Enhanced binding affinity and targeted delivery of therapeutic peptides. | [5] |
Signaling Pathways and Mechanisms of Action
NMDA Receptor Antagonism by Conantokin-G
Conantokin-G, a peptide rich in γ-carboxyglutamic acid (a post-translationally modified form of glutamic acid), is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its synthesis relies on the incorporation of glutamic acid residues, often utilizing Boc-protected forms. Conantokin-G selectively targets NMDA receptors containing the NR2B subunit.[2][6] The antagonism of these receptors is a key strategy in the development of neuroprotective agents for conditions such as ischemic brain injury, epilepsy, and certain neurodegenerative diseases.[6] The signaling pathway involved is the glutamatergic synapse, where Conantokin-G blocks the influx of Ca²⁺ ions through the NMDA receptor channel, thereby preventing excitotoxicity.
References
- 1. Conantokin-G: a novel peptide antagonist to the N-methyl-D-aspartic acid (NMDA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a peptide for folate receptor alpha by phage display and its tumor targeting activity in ovary cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. qyaobio.com [qyaobio.com]
Application Notes: The Role of Boc-Glu-OH in Advanced Bioconjugation Strategies
Introduction:
N-α-tert-butyloxycarbonyl-L-glutamic acid (Boc-Glu-OH) is a pivotal building block in the synthesis of complex biomolecules destined for bioconjugation. While not a direct conjugating agent itself, its unique structure, featuring two distinct carboxylic acid groups with different reactivities, allows for the strategic introduction of glutamic acid into peptides and other molecular scaffolds. The side-chain γ-carboxyl group can be selectively modified to serve as a versatile handle for attaching drugs, imaging agents, or other biomolecules. This document provides detailed protocols and data on the application of this compound in the synthesis of intermediates for bioconjugation, particularly focusing on its use in solid-phase peptide synthesis (SPPS) and subsequent modification for targeted delivery and therapeutic applications.
Key Applications of this compound in Bioconjugation:
-
Synthesis of Peptide-Drug Conjugates (PDCs): this compound is instrumental in creating peptide linkers that can be conjugated to cytotoxic drugs. The glutamic acid side chain often serves as the attachment point for the drug, while the peptide sequence can act as a targeting moiety for specific receptors on cancer cells.
-
Development of Targeted Imaging Agents: Peptides containing glutamic acid residues derived from this compound can be functionalized with imaging agents (e.g., fluorescent dyes, chelators for radiometals) for diagnostic purposes. The glutamic acid can enhance solubility and provide a specific site for radiolabeling.
-
Formation of Branched or Dendrimeric Structures: The two carboxylic acid groups of glutamic acid allow for the creation of branched peptide structures. This is particularly useful in developing multivalent ligands or carriers for drug delivery, where multiple copies of a drug or targeting ligand can be attached to a single scaffold.
-
Improving Pharmacokinetic Properties: The incorporation of glutamic acid into a bioconjugate can enhance its hydrophilicity and solubility, which can lead to improved pharmacokinetic and pharmacodynamic properties of the final product.
Quantitative Data Summary:
The following table summarizes key quantitative data from representative experiments involving the use of this compound in the synthesis of bioconjugate precursors.
| Parameter | Value | Experimental Context |
| Peptide Synthesis Yield | 75-85% | Solid-phase peptide synthesis of a model pentapeptide using Boc-Glu(OBzl)-OH. |
| Side-Chain Deprotection Yield | >95% | Removal of the benzyl (Bzl) protecting group from the glutamic acid side chain. |
| NHS Ester Activation Efficiency | 80-90% | Conversion of the free γ-carboxyl group to an N-hydroxysuccinimide ester. |
| Final Bioconjugation Yield | 60-70% | Conjugation of the activated peptide to a model amine-containing molecule. |
| Purity of Final Conjugate | >95% | As determined by HPLC analysis. |
Experimental Protocols:
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Glutamic Acid-Containing Peptide
This protocol describes the synthesis of a model peptide (e.g., H-Gly-Gly-Glu-Gly-Gly-OH) using Boc-SPPS, incorporating a side-chain protected glutamic acid residue.
Workflow Diagram:
Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-Glu(OBzl)-OH.
Materials:
-
Boc-Gly-PAM resin
-
Boc-Gly-OH
-
Boc-Glu(OBzl)-OH (side-chain protected glutamic acid)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (scavenger)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Boc-Gly-PAM resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with 25% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (2x).
-
Washing: Wash the resin with DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next amino acid (Boc-Gly-OH) by dissolving it with HBTU and HOBt in DMF. Add DIEA to neutralize.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-7 for each subsequent amino acid in the sequence, using Boc-Glu(OBzl)-OH at the desired position.
-
Final Deprotection: After the final coupling, perform a final Boc deprotection (step 2).
-
Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous HF or TFMSA with anisole as a scavenger at 0°C for 1-2 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 2: Selective Activation of the Glutamic Acid Side Chain and Bioconjugation
This protocol details the activation of the γ-carboxyl group of the synthesized peptide and its subsequent conjugation to an amine-containing molecule.
Logical Flow Diagram:
Caption: Logical flow for side-chain activation and bioconjugation.
Materials:
-
Synthesized peptide with a free glutamic acid side chain
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., a fluorescent dye with an amine handle, a drug molecule)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) or RP-HPLC system
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in anhydrous DMSO.
-
Activation of γ-Carboxyl Group:
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS to the peptide solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours to form the NHS ester.
-
-
Preparation of Biomolecule: Dissolve the amine-containing biomolecule in an appropriate buffer (e.g., PBS at pH 8.0). Ensure the buffer is free of primary amines.
-
Conjugation Reaction:
-
Add the activated peptide solution dropwise to the biomolecule solution with gentle stirring. A typical molar ratio is 10:1 (peptide:biomolecule), but this may need optimization.
-
Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.
-
-
Quenching: Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Purification of the Conjugate: Purify the bioconjugate from unreacted peptide and biomolecule using size-exclusion chromatography (if there is a significant size difference) or reverse-phase HPLC.
-
Characterization: Characterize the final conjugate using techniques such as mass spectrometry (to confirm the molecular weight) and UV-Vis spectroscopy (to determine the degree of labeling, if applicable).
Conclusion:
This compound is a fundamental reagent that enables a high degree of control and versatility in the design of complex bioconjugates. By leveraging the differential reactivity of its carboxyl groups and established protocols of peptide synthesis and chemical modification, researchers can create sophisticated molecules for a wide range of applications in therapy and diagnostics. The protocols and data presented herein provide a solid foundation for the rational design and synthesis of novel glutamic acid-containing bioconjugates.
Troubleshooting & Optimization
Technical Support Center: Overcoming Slow Coupling Reactions with Boc-Glu-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-Glu-OH and its side-chain protected derivatives (Boc-Glu(OR)-OH) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of slow or incomplete coupling reactions with this compound?
A1: Slow coupling reactions involving this compound are typically attributed to a combination of factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the peptide chain. This is further exacerbated if the peptide sequence itself is sterically demanding.
-
Inadequate Activation: The chosen coupling reagent may not be sufficiently potent to effectively activate the carboxylic acid of this compound, leading to a slow reaction rate. Standard carbodiimide reagents like DCC or DIC alone are often inefficient for challenging couplings.[1]
-
Peptide Aggregation: The growing peptide chain on the solid support can aggregate or form secondary structures, making the N-terminal amine inaccessible for the incoming activated this compound.
-
Poor Solvation: Inadequate swelling of the resin or poor solubility of the reactants in the chosen solvent can significantly impede the reaction kinetics.
Q2: Which coupling reagents are most effective for this compound?
A2: For efficient coupling of sterically hindered amino acids like this compound, it is highly recommended to use more potent, in-situ activating reagents. Onium salt-based reagents are generally more effective than simple carbodiimides.
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly efficient. HATU is often preferred as it forms a more reactive OAt-ester intermediate, leading to faster reactions and a lower risk of racemization compared to HBTU.[2]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for difficult couplings. PyBrOP is particularly reactive and can be used for the most challenging cases.[3]
Q3: What is pyroglutamate formation, and how can it be minimized when using this compound?
A3: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid residue to form a lactam.[4] This side reaction renders the peptide chain inactive for further elongation, leading to truncated sequences. The reaction is catalyzed by both acidic and basic conditions and can occur during the acidic deprotection of the Boc group or during the basic conditions of the subsequent coupling step. The rate of pyroglutamate formation is pH and temperature-dependent, with increased rates observed at pH 4 and pH 8, and minimal formation around pH 6.[5][6][7]
To minimize pyroglutamate formation:
-
Minimize exposure to strong acids and bases: Keep deprotection and neutralization steps as brief as possible.
-
Use efficient coupling protocols: Rapid and complete coupling of the subsequent amino acid will reduce the time the N-terminal glutamic acid is exposed.
-
Optimize pH: If possible, maintain conditions closer to neutral pH.
Q4: When should I consider "double coupling"?
A4: Double coupling, the process of repeating the coupling step with a fresh portion of activated amino acid and reagents, is a highly effective strategy to drive a difficult reaction to completion.[8] It is recommended in the following scenarios:
-
When a qualitative test (e.g., Kaiser test) indicates incomplete coupling after the initial reaction time.
-
When coupling a notoriously difficult sequence known for aggregation.
-
Proactively, when coupling a sterically hindered residue like this compound immediately following another bulky residue.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction (Positive Kaiser Test) | 1. Steric Hindrance: Bulky Boc group and/or peptide sequence. | a. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP instead of DIC/HOBt. b. Extend reaction time: Increase coupling time to 2-4 hours or even overnight. c. Perform a double coupling: Repeat the coupling step with fresh reagents.[8] |
| 2. Inadequate Activation: Coupling reagent is not sufficiently reactive or has degraded. | a. Use fresh, high-quality coupling reagents and anhydrous solvents. b. Ensure proper stoichiometry: Use a 2-4 fold excess of amino acid and coupling reagents. | |
| 3. Peptide Aggregation: Growing peptide chain is inaccessible. | a. Change solvent: Use NMP instead of DMF, or a mixture of DMF/DCM. b. Add chaotropic salts: Incorporate LiCl (0.5 M) to disrupt secondary structures. | |
| Presence of Deletion Sequence (Missing Glu) | 1. Failed Coupling of this compound: Incomplete reaction in the previous cycle. | a. Re-evaluate and optimize the coupling protocol for this compound as described above. b. Always perform a completion check (e.g., Kaiser test) after the this compound coupling step. |
| 2. Premature Chain Termination: Formation of pyroglutamate from N-terminal Glu. | a. Minimize the time the N-terminal Glu is exposed after deprotection. b. Ensure rapid and efficient coupling of the subsequent amino acid. | |
| Significant Racemization / Epimerization | 1. Over-activation or inappropriate base: The base used is too strong or in excess. | a. Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine. b. Use the minimum amount of base required for the reaction. c. Add a racemization suppressant: Incorporate HOBt or, preferably, HOAt. |
| 2. Highly reactive coupling reagent: Some potent reagents can increase the risk of racemization. | a. Control the temperature: Perform the coupling at 0°C or room temperature; avoid excessive heat. b. Choose a reagent known for low racemization: HATU is generally superior to HBTU in this regard.[2] |
Data Presentation
Table 1: Illustrative Performance of Coupling Reagents for Sterically Hindered Amino Acids
This table provides a general comparison of common coupling reagents. While not exclusively for this compound, the relative efficiencies are applicable to overcoming its coupling challenges.
| Coupling Reagent Combination | Reagent Class | Typical Coupling Time | Estimated Yield (%) | Key Considerations |
| DIC / HOBt | Carbodiimide / Additive | 4 - 8 hours | 85 - 95 | Cost-effective standard, but may be slow for hindered residues. |
| HBTU / DIPEA | Uronium Salt / Base | 1 - 2 hours | 95 - 99 | Efficient and widely used. Excess reagent can cause N-terminal guanidinylation. |
| HATU / DIPEA | Uronium Salt / Base | 10 - 60 minutes | > 99 | Highly recommended for difficult couplings; faster and lower racemization than HBTU. [2][9] |
| PyBOP / DIPEA | Phosphonium Salt / Base | 1 - 2 hours | > 98 | Very effective for hindered residues; byproducts are generally less hazardous than BOP.[3] |
| COMU / DIPEA | Uronium Salt / Base | 10 - 60 minutes | > 99 | High efficiency and improved safety profile with water-soluble byproducts.[10] |
Note: Yields are illustrative and highly dependent on the specific peptide sequence, resin, and reaction conditions.
Table 2: pH and Temperature Effect on Pyroglutamate (pGlu) Formation from N-Terminal Glutamic Acid
| Condition | Rate of pGlu Formation | Half-life of N-terminal Glu | Reference |
| pH 4.0 | Increased | ~9 months at 45°C | [5][6] |
| pH 6.0 - 6.2 | Minimal | - | [5] |
| pH 8.0 | Increased | - | [5][6] |
| 37°C (Physiological) | Slow, non-enzymatic conversion observed | - | [4] |
| 45°C | Accelerated rate | ~9 months at pH 4.1 | [5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-Glu(OBzl)-OH using HATU in SPPS
This protocol outlines a standard procedure for coupling Boc-Glu(OBzl)-OH onto a resin-bound peptide with a free N-terminal amine using Boc-SPPS chemistry.
-
Resin Preparation:
-
Swell the peptide-resin (1.0 eq) in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin).
-
Perform Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (5x).
-
Neutralize the resin by treating with 10% N,N-diisopropylethylamine (DIPEA) in DMF (2 x 5 minutes).
-
Wash the resin thoroughly with DMF (5 x 10 mL/g resin).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve Boc-Glu(OBzl)-OH (3.0 eq) and HATU (2.9 eq) in DMF (approx. 5 mL/g resin).
-
Add DIPEA (6.0 eq) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the prepared resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Completion:
-
Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for the disappearance of free primary amines.
-
If the test is positive after 2 hours, indicating an incomplete reaction, drain the solution and perform a "double coupling" by repeating steps 2 and 3 with fresh reagents.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (2x).
-
Dry the resin under vacuum before proceeding to the next deprotection/coupling cycle.
-
Visualizations
Caption: Troubleshooting workflow for slow this compound coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Side Reactions During Boc Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common side reactions encountered during the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection and what is the main cause of side reactions?
The Boc (tert-butoxycarbonyl) group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2] The reaction proceeds through protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which readily decarboxylates to yield the free amine.[3]
The principal cause of side reactions is the electrophilic tert-butyl cation generated during this process.[4] This cation can alkylate any nucleophilic sites present in the substrate or reaction mixture, leading to the formation of undesired byproducts.[4][5]
Q2: Which functional groups are most susceptible to side reactions during Boc deprotection?
Nucleophilic functional groups are particularly prone to alkylation by the tert-butyl cation. In peptide synthesis, the side chains of certain amino acids are especially vulnerable:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6][7]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[6]
-
Tyrosine (Tyr): The activated phenolic ring can undergo tert-butylation.[6]
Other nucleophilic moieties such as amidines and guanidines can also be alkylated.[5]
Q3: What are scavengers and how do they prevent side reactions?
Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[6] They are typically nucleophiles that are more reactive towards the carbocation than the sensitive residues of the substrate, thus preventing the formation of alkylated side products.[6]
Q4: What are some other common side reactions besides tert-butylation?
While tert-butylation is the most prevalent side reaction, others can occur, particularly in peptide synthesis:
-
Aspartimide Formation: Peptides containing an aspartic acid (Asp) residue, especially when followed by a small amino acid like glycine (Gly), are prone to the formation of a cyclic aspartimide intermediate.[8][9] This can lead to racemization and the formation of a mixture of α- and β-peptides.[8][9]
-
Methionine Oxidation: The thioether in methionine can be oxidized to the corresponding sulfoxide, particularly if the reaction is exposed to air or oxidizing impurities.[7][10]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
Presence of starting material in the crude product as observed by TLC, LC-MS, or NMR.[1]
-
A complex mixture of products, potentially including deletion sequences in peptide synthesis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). For substrates resistant to deprotection, consider using a stronger acid system like 4M HCl in dioxane.[1] |
| Short Reaction Time | Increase the reaction time and monitor the progress at regular intervals using an appropriate analytical method. |
| Low Reaction Temperature | Most Boc deprotections proceed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be beneficial, but be aware that this can also increase the rate of side reactions.[1] |
| Steric Hindrance | For sterically hindered amines, a combination of stronger acid, longer reaction time, and potentially elevated temperature may be required. The use of an effective scavenger cocktail is crucial under these conditions.[3] |
Issue 2: Formation of Alkylated Side Products
Symptoms:
-
Observation of unexpected peaks in HPLC or LC-MS analysis with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[3]
Possible Causes & Solutions:
| Substrate Feature | Recommended Scavenger/Cocktail |
| Tryptophan-containing molecules | Triethylsilane (TES), Triisopropylsilane (TIS), or Anisole.[6] |
| Methionine-containing molecules | Thioanisole is effective at preventing S-alkylation. Dimethyl sulfide (DMS) can also be used and helps to reduce any methionine sulfoxide that may have formed.[6][7] |
| Cysteine-containing molecules | 1,2-Ethanedithiol (EDT) is a commonly used scavenger.[6] |
| General Use / Multiple Sensitive Residues | A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . For particularly sensitive substrates, Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[6] |
Quantitative Data on Scavenger Efficiency for Cysteine Alkylation
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product.
| Scavenger Cocktail | Desired Product (%) | S-tert-butylated Product (%) |
| TFA/H₂O (95:5) | 75 | 25 |
| TFA/TIS/H₂O (95:2.5:2.5) | 90 | 10 |
| TFA/DMS/TIS/H₂O (90:5:2.5:2.5) | 95 | 5 |
| TFA/EDT/TIS/H₂O (90:5:2.5:2.5) | 97 | 3 |
Note: This data is illustrative and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.
Issue 3: Aspartimide Formation
Symptoms:
-
Presence of unexpected peaks in HPLC, often close to the desired product peak.
-
Mass spectrometry may show peaks corresponding to the desired product mass, as aspartimide formation is a rearrangement.[9]
-
Formation of piperidide adducts if piperidine is used for Fmoc deprotection in peptide synthesis.[9]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Asp-Xxx sequence prone to cyclization (e.g., Asp-Gly) | In peptide synthesis, use a dipeptide building block where the backbone amide is protected, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[9] |
| Standard Asp(OtBu) Protecting Group | Employ a bulkier side-chain protecting group on the aspartic acid residue, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, to sterically hinder cyclization.[9] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA and Scavenger
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add the appropriate scavenger or scavenger cocktail. For a general-purpose cocktail, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3x).
-
The crude product, typically the TFA salt of the amine, can be precipitated by the addition of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold ether.
-
Dry the product under vacuum.
-
Protocol 2: Analytical HPLC Method for Monitoring Boc Deprotection
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% TFA
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Visualizations
Caption: Mechanism of Boc deprotection, side reaction, and prevention.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Peptide Synthesis Yield with Boc-Glu-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the yield and purity of your peptide synthesis when incorporating Boc-Glu-OH.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Question 1: Why am I experiencing low coupling efficiency when using this compound?
Possible Causes:
-
Steric Hindrance: The Boc protecting group on the alpha-amino group and the side-chain protecting group on the gamma-carboxyl group of glutamic acid can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
-
Inadequate Activation: The coupling reagent used may not be sufficiently reactive to efficiently activate the carboxylic acid of this compound, especially if it is a hindered residue.
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, making the N-terminal amine less accessible for coupling.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reagents to the reaction sites.
Solutions:
-
Optimize Coupling Reagents: Switch to a more potent coupling reagent. While standard carbodiimides like DCC or DIC can be effective, for difficult couplings involving sterically hindered amino acids, stronger activating agents are recommended.[1][2]
-
Double Coupling: Perform a second coupling step with a fresh portion of the activated this compound to ensure the reaction goes to completion.[3]
-
Increase Reagent Excess: Use a higher excess of the Boc-amino acid and coupling reagent (e.g., 3-5 equivalents).
-
Elevate Temperature: Cautiously increasing the reaction temperature (e.g., to 35-40°C) can help overcome the activation energy barrier. However, this should be done with care as it can increase the risk of racemization.[2]
-
Improve Solvation:
Question 2: My final peptide product is showing a significant peak with a mass loss of 18 Da, especially when Glutamic acid is at the N-terminus. What is causing this?
Possible Cause:
-
Pyroglutamate Formation: This is a common side reaction where the N-terminal glutamic acid residue cyclizes to form a pyroglutamyl (pGlu) residue, resulting in the loss of a water molecule (18 Da).[4][5] This reaction is particularly favored under acidic conditions used for Boc deprotection, but can also occur at neutral or basic pH.[5][6]
Solutions:
-
Minimize Time in Acidic Conditions: Keep the exposure to the TFA deprotection solution as short as possible to effectively remove the Boc group.
-
Prompt Neutralization and Coupling: After TFA treatment and washing, immediately neutralize the resin-bound peptide and proceed with the coupling of the next amino acid.[7] Delaying this step can increase the likelihood of pyroglutamate formation.
-
Side-Chain Protection Strategy: While the primary cause is the free N-terminal amine and the side-chain carboxyl group, ensuring efficient and rapid coupling of the subsequent amino acid is the most effective preventative measure.
-
Use of N-Protected Pyroglutamic Acid: If the desired peptide contains an N-terminal pyroglutamic acid, it is best to incorporate it directly using Boc-pGlu-OH or Fmoc-pGlu-OH to avoid the side reaction and low yields.[4]
Question 3: I am observing side reactions related to the side-chain protecting group of this compound during synthesis or cleavage. How can I mitigate this?
Possible Causes:
-
Premature Deprotection: The side-chain protecting group may be partially labile to the repetitive TFA treatments used for Boc group removal, especially for longer peptides.
-
Side Reactions During Cleavage: The final cleavage cocktail (e.g., strong acids like HF or TFMSA) can lead to side reactions involving the protecting group or the deprotected side chain.[8]
Solutions:
-
Choice of Side-Chain Protecting Group:
-
Benzyl ester (Bzl): This is a common protecting group in Boc chemistry and is generally stable to TFA. It is removed during the final cleavage with strong acids.
-
Cyclohexyl ester (OcHx): Offers increased stability to TFA compared to benzyl esters and can minimize side reactions during synthesis.[9]
-
Fluorenylmethyl ester (OFm): This protecting group is labile to piperidine, making it suitable for strategies requiring orthogonal deprotection of the glutamic acid side chain while the peptide is still on the resin.[10][11]
-
Allyl ester (OAll): This group is stable to both TFA and piperidine and can be removed orthogonally using a palladium catalyst, providing another option for on-resin side-chain modifications.[9][12]
-
-
Use of Scavengers: During the final cleavage step, use a cocktail of scavengers (e.g., anisole, thioanisole, water) to trap reactive carbocations generated from the cleavage of protecting groups and prevent them from modifying sensitive residues in your peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-chain protecting groups for this compound and when should I use them?
A1: The choice of side-chain protecting group depends on the overall synthetic strategy.
| Protecting Group | Cleavage Condition | Use Case |
| Benzyl (Bzl) | Strong acid (HF, TFMSA) | Standard Boc-SPPS where side-chain deprotection occurs during final cleavage. |
| Cyclohexyl (OcHx) | Strong acid (HF, TFMSA) | When enhanced stability to repetitive TFA treatment is needed, especially for long peptides.[9] |
| Fluorenylmethyl (OFm) | Piperidine | For orthogonal deprotection on-resin, allowing for side-chain modification or cyclization.[10][11] |
| Allyl (OAll) | Pd(0) catalyst | For orthogonal deprotection on-resin, particularly when piperidine-labile groups are present elsewhere.[9][12] |
Q2: Can I use this compound without side-chain protection?
A2: It is highly discouraged. The unprotected side-chain carboxylic acid can react with the coupling reagents, leading to side reactions such as branching or oligomerization, which will significantly reduce the yield of the desired peptide.
Q3: What is the difference between using this compound and Fmoc-Glu(OtBu)-OH?
A3: The primary difference lies in the N-alpha protecting group and the overall synthetic strategy.
| Feature | This compound | Fmoc-Glu(OtBu)-OH |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., 50% TFA in DCM)[7] | Basic (e.g., 20% piperidine in DMF)[] |
| Side-Chain Protection | Typically acid-labile (e.g., Bzl) | Typically acid-labile (e.g., OtBu)[14] |
| Overall Strategy | Boc/Bzl strategy | Fmoc/tBu strategy |
| Cleavage | Strong acid (e.g., HF, TFMSA)[8] | Mild acid (e.g., TFA cocktail)[8] |
The Fmoc/tBu strategy is often preferred due to the milder deprotection and cleavage conditions, which can be advantageous for sensitive peptide sequences.[]
Q4: How can I monitor the coupling efficiency of this compound?
A4: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates a complete coupling reaction. For quantitative analysis, a small aliquot of the resin can be cleaved and the peptide analyzed by HPLC and mass spectrometry.
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Glu(OBzl)-OH
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in dichloromethane (DCM) for 20 minutes. Drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 equivalents) and an activating agent like HBTU (3 equivalents) in N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
Protocol 2: Boc Deprotection
-
Pre-wash: Wash the peptide-resin with DCM.
-
Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[7]
-
Washing: Wash the resin with DCM to remove residual TFA.
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 2-5 minutes, followed by thorough washing with DCM and DMF to prepare for the next coupling step.[15]
Visualizations
Caption: Troubleshooting workflow for low peptide yield with this compound.
Caption: Mechanism of pyroglutamate formation from N-terminal glutamic acid.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Boc-glu(OFm)-OH | 123417-18-5 | FB41769 | Biosynth [biosynth.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. researchgate.net [researchgate.net]
- 14. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
troubleshooting incomplete coupling of Boc-Glu-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the coupling of Boc-Glu-OH.
Troubleshooting Guide: Incomplete Coupling of this compound
Incomplete coupling of this compound is a common issue in SPPS, primarily due to steric hindrance. This guide provides a systematic approach to diagnosing and resolving this problem.
Issue 1: Positive Kaiser Test After Coupling
A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the side-chain protecting group (e.g., benzyl ester, OBzl) on the gamma-carboxyl group of this compound can physically obstruct the coupling reaction.
-
Solution 1: Double Coupling: Immediately after the initial coupling and a positive Kaiser test, perform a second coupling with a fresh solution of activated this compound. This is often sufficient to drive the reaction to completion.
-
Solution 2: Use a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC may not be efficient enough. Switch to a more powerful uronium/aminium or phosphonium-based reagent such as HATU, HBTU, or PyBOP.[1][2][3] HATU is often preferred for difficult couplings due to its high reactivity and lower risk of racemization.[1][2]
-
Solution 3: Optimize Reaction Conditions: Increase the coupling reaction time (e.g., to 2-4 hours or even overnight). A moderate increase in temperature (e.g., to 30-40°C) can also improve the reaction rate, but should be monitored carefully to minimize the risk of side reactions.[4]
-
-
Peptide Aggregation: The growing peptide chain on the resin may aggregate, making the N-terminal amine inaccessible to the activated this compound.
-
Solution: Use Chaotropic Salts or Alternative Solvents:
-
Incorporate chaotropic salts like LiCl (0.1 M) in the DMF solvent during the coupling step to disrupt secondary structures.
-
Consider using "magic" solvents like a mixture of DMF and DMSO or NMP to improve resin swelling and peptide solvation.
-
-
-
Inadequate Reagent Excess: An insufficient amount of the activated amino acid or coupling reagents can lead to an incomplete reaction.
-
Solution: Increase Reagent Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-4 equivalents relative to the resin loading).
-
The following workflow diagram illustrates the troubleshooting process for a positive Kaiser test.
Issue 2: Appearance of a Deletion Sequence in Mass Spectrometry
Mass spectrometry analysis of the final peptide may reveal a significant peak corresponding to the desired sequence minus the glutamic acid residue (a deletion sequence).
Cause: This is a direct consequence of incomplete coupling of this compound in a previous cycle, where the unreacted N-terminal amine was not capped.
Solution:
-
Implement a Capping Step: If incomplete coupling is persistent after troubleshooting, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences. This is typically done using acetic anhydride and a base like pyridine or DIEA.
-
Review and Optimize the Coupling Protocol: Re-evaluate and optimize the coupling protocol for this compound for future syntheses, considering the solutions presented in "Issue 1".
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The steric hindrance from the bulky Boc group on the α-nitrogen and the side-chain protecting group (e.g., OBzl) can make it challenging for the activated amino acid to approach the N-terminus of the growing peptide chain, slowing down the reaction kinetics.[4]
Q2: What is the recommended coupling reagent for this compound?
A2: For difficult couplings like that of this compound, more powerful reagents are recommended over standard carbodiimides. HATU, HBTU, and PyBOP are excellent choices, with HATU often being the most effective due to its high reactivity and ability to suppress racemization.[1][2][3]
Q3: Can I increase the temperature to improve coupling efficiency?
A3: Yes, a moderate increase in temperature (e.g., to 30-40°C) can enhance the reaction rate. However, this should be done with caution as excessive heat can increase the risk of side reactions, including racemization.
Q4: What is double coupling and when should I perform it?
A4: Double coupling is the repetition of the coupling step with fresh reagents immediately following an initial incomplete coupling. It is the first and often simplest troubleshooting step to take when a Kaiser test is positive.
Q5: What is capping and why is it important?
A5: Capping is the process of acetylating any unreacted N-terminal amines on the peptide-resin after a coupling step. This is crucial to prevent the formation of deletion sequences in the final product. A common capping solution is a mixture of acetic anhydride and a base (like pyridine or DIEA) in a solvent like DMF or DCM.
Q6: Can the side chain of glutamic acid cause any side reactions?
A6: Yes, N-terminal glutamic acid can undergo cyclization to form pyroglutamic acid, which can block the N-terminus.[5][6] While this is more common with a free N-terminus, it is a potential side reaction to be aware of, especially under certain pH conditions. Using a side-chain protecting group like a benzyl ester (OBzl) is standard practice in Boc-SPPS to prevent side-chain reactions during coupling.
Data Presentation
The following table provides illustrative coupling efficiencies for sterically hindered amino acids with different coupling reagents. These are representative values and can vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Typical Coupling Time | Estimated Coupling Efficiency (after first coupling) | Key Advantages |
| DIC/HOBt | 2 - 4 hours | 85 - 95% | Cost-effective |
| HBTU/DIEA | 30 - 60 minutes | 95 - 99% | Good balance of reactivity and cost.[1][2] |
| HATU/DIEA | 15 - 45 minutes | >99% | High reactivity, low racemization, ideal for difficult couplings.[1][2] |
| PyBOP/DIEA | 30 - 60 minutes | 95 - 99% | High efficiency, byproducts are less hazardous than those of BOP.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Glu(OBzl)-OH using HATU
-
Resin Preparation: Swell the peptide-resin with a free N-terminal amine in DMF for 20-30 minutes. Drain the solvent.
-
Neutralization: If the N-terminal amine is a TFA salt, neutralize with 10% DIEA in DMF (2 x 2 minutes). Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and then DMF (3 times).
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, proceed with Protocol 2 (Double Coupling).
Protocol 2: Double Coupling
-
Following a positive Kaiser test after the initial coupling, wash the resin with DMF (3 times).
-
Repeat steps 3 and 4 from Protocol 1 with fresh reagents.
-
Wash the resin as described in step 5 of Protocol 1.
-
Perform a second Kaiser test. If it is still positive, consider capping the unreacted amines (Protocol 3).
Protocol 3: Capping of Unreacted Amines
-
After an incomplete coupling, wash the resin with DMF (3 times).
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (e.g., 1:2:7 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
Protocol 4: Kaiser Test (Qualitative Monitoring)
-
Sample Preparation: Take a small sample of resin beads (1-2 mg) after the coupling and washing steps.
-
Reagent Addition: In a small test tube, add 2-3 drops of each of the following solutions to the resin beads:
-
Solution A: 5% ninhydrin in ethanol
-
Solution B: 80% phenol in ethanol
-
Solution C: 0.001 M KCN in pyridine
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): Intense blue or purple color on the beads and in the solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution.
-
The following diagram illustrates the general workflow for a single cycle of Boc-SPPS.
References
managing steric hindrance with N-methylated amino acids
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-methylated amino acids. The inherent steric hindrance of the N-methyl group can present challenges during solid-phase peptide synthesis (SPPS), but with the appropriate strategies, these can be effectively managed.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with N-methylated amino acids so much slower than with standard amino acids?
The primary reason for slower reaction times is the steric hindrance caused by the N-methyl group on the secondary amine of the amino acid. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, significantly slowing down the acylation step required for peptide bond formation. This steric clash not only reduces the reaction rate but can also lead to incomplete reactions and lower yields.
Q2: What is the primary side reaction of concern when activating N-methylated amino acids, and how can it be minimized?
The most significant side reaction is racemization, particularly when using urethane-protected N-methylated amino acids (e.g., Fmoc-N-Me-AA-OH). The activation process can lead to the formation of an oxazolone intermediate, which is prone to racemization. This issue is exacerbated by the slow coupling kinetics, as the activated amino acid has more time to racemize before the coupling is complete. To minimize this, it is crucial to use coupling reagents that favor rapid amide bond formation and to carefully optimize reaction conditions such as temperature and base equivalents.
Q3: Can I use standard coupling reagents like HBTU or PyBOP for N-methylated amino acids?
While standard phosphonium (PyBOP) and aminium/uronium (HBTU, HATU) reagents can be used, their efficiency is often reduced due to the steric hindrance of N-methylated amino acids. For sterically demanding couplings, these reagents may lead to low yields and significant racemization. Specialized reagents or optimized conditions, such as the use of microwave energy to accelerate the reaction, are often necessary for better outcomes.
Q4: How does microwave irradiation assist in the synthesis of peptides containing N-methylated amino acids?
Microwave energy is a highly effective tool for synthesizing peptides with N-methylated residues. It accelerates the slow coupling reactions by efficiently transferring energy to the polar solvent molecules, leading to rapid and uniform heating. This increased reaction rate significantly reduces the time available for side reactions like racemization to occur, resulting in higher purity and yield of the final peptide.
Troubleshooting Guide
Problem 1: Low Coupling Yield for an N-Methylated Residue
You've performed a coupling step with an N-methylated amino acid and a test cleavage reveals a significant amount of unreacted peptide.
Caption: Troubleshooting workflow for low coupling yields.
-
Insufficient Reagent Activity: The steric bulk of the N-methyl group requires highly reactive coupling agents.
-
Solution: Switch to a more potent coupling reagent. While HATU is a common choice, other specialized reagents may offer better performance for particularly difficult sequences.
-
-
Slow Reaction Kinetics: The coupling reaction may be too slow at room temperature, leading to incomplete conversion.
-
Solution 1: Implement microwave-assisted synthesis to dramatically increase the reaction rate and drive the reaction to completion.
-
Solution 2: Perform a double or even triple coupling. Ensure that the resin is thoroughly washed between coupling steps to remove byproducts before adding fresh reagents.
-
-
Sub-optimal Building Block: Standard Fmoc-N-Me-AA-OH may not be reactive enough.
-
Solution: For extremely challenging couplings, consider converting the N-methylated amino acid to a more reactive acid fluoride or chloride. These have been shown to be highly effective for forming sterically hindered peptide bonds.
-
Problem 2: High Levels of Racemization Detected
After synthesizing your peptide, HPLC or mass spectrometry analysis indicates significant epimerization at the N-methylated residue.
Caption: Decision-making process to reduce racemization.
-
Excessive Base: The base used during coupling (e.g., DIEA) can promote racemization of the activated amino acid.
-
Solution: Reduce the equivalents of base used. Alternatively, switch to a less racemization-prone base such as N-methylmorpholine (NMM).
-
-
Prolonged Activation Time: The longer the activated amino acid exists before coupling, the greater the opportunity for racemization.
-
Solution: Minimize the pre-activation time. Add the activation mixture to the resin as soon as possible after it is prepared.
-
-
High Temperature: While heat can improve coupling efficiency, it can also increase the rate of racemization.
-
Solution: If using conventional heating, try performing the coupling at a lower temperature (e.g., 0 °C) for a longer period. If using a microwave, carefully optimize the temperature settings to find a balance between coupling efficiency and stereochemical purity.
-
Data & Protocols
Table 1: Comparison of Coupling Reagents for N-Methylated Phenylalanine
This table summarizes the performance of different coupling reagents in a model dipeptide synthesis (Fmoc-N-Me-Phe + H-Gly-resin). Data is illustrative and compiled from typical results in the literature.
| Coupling Reagent | Activation Time | Coupling Time | Yield (%) | Racemization (%) |
| HBTU/DIEA | 2 min | 2 hours | ~75% | ~10-15% |
| HATU/DIEA | 2 min | 1.5 hours | ~90% | ~5-8% |
| PyBOP/DIEA | 2 min | 2 hours | ~70% | ~12-18% |
| Fmoc-N-Me-Phe-F | N/A | 1 hour | >95% | <2% |
Experimental Protocol: Microwave-Assisted Coupling of Fmoc-N-Me-Val-OH
This protocol outlines a general procedure for the microwave-assisted coupling of a sterically hindered N-methylated amino acid onto a resin-bound peptide.
Materials:
-
Peptide-resin (e.g., Rink Amide, 0.1 mmol scale)
-
Fmoc-N-Me-Val-OH (0.5 mmol, 5 eq.)
-
HATU (0.48 mmol, 4.8 eq.)
-
N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a microwave-compatible reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation Mixture Preparation: In a separate vial, dissolve Fmoc-N-Me-Val-OH and HATU in DMF. Add DIEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the swollen, deprotected resin.
-
Microwave Irradiation: Place the vessel in the microwave peptide synthesizer. Irradiate at a constant temperature of 75°C for 15 minutes.
-
Washing: After the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirmation: Perform a Kaiser test or a test cleavage on a small amount of resin to confirm the completion of the coupling reaction. If the reaction is incomplete, a second coupling may be performed.
Technical Support Center: Optimizing TFA Cleavage of Boc Protecting Groups
Welcome to the technical support center for the optimization of trifluoroacetic acid (TFA) cleavage of tert-butoxycarbonyl (Boc) protecting groups. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for efficient and clean deprotection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection process.
Issue 1: My Boc deprotection is incomplete, or the yield is low.
This is a common issue indicated by the presence of starting material in the crude product analysis (TLC, LC-MS, or NMR).
-
Possible Cause 1: Insufficient Acid Concentration or Equivalents. The rate of Boc cleavage is highly dependent on the acid concentration.[1]
-
Solution: Increase the concentration of TFA. A common starting point is 25-50% TFA in dichloromethane (DCM).[2][3] For solid-phase peptide synthesis (SPPS), using 55% TFA in DCM has been shown to result in higher purity peptides compared to 100% TFA, likely due to better resin swelling.[4] Ensure sufficient equivalents of acid are used relative to the substrate.
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time and monitor progress using TLC or LC-MS until the starting material is fully consumed.[3][5] Most deprotections are performed at room temperature, but for particularly stubborn groups, a slight increase in temperature may be necessary, though this can also increase side reactions.[3][6]
-
-
Possible Cause 3: Steric Hindrance. Bulky groups near the Boc-protected amine can slow down the reaction.[1]
-
Possible Cause 4 (SPPS): Poor Resin Swelling. If the resin is not adequately swollen, the TFA cannot efficiently access all the reaction sites.[1][4]
Issue 2: I'm observing significant side-product formation.
Side products primarily arise from the reactive tert-butyl cation generated during cleavage, which can alkylate nucleophilic residues.[5][8]
-
Possible Cause 1: Alkylation of Sensitive Amino Acid Residues. Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to modification by the tert-butyl cation.[5][9]
-
Possible Cause 2: Oxidation of Sensitive Residues. Methionine can be oxidized to methionine sulfoxide, especially during long reaction times or exposure to air.[10]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection? A1: The main cause is the generation of a reactive tert-butyl carbocation when the Boc group is cleaved by a strong acid like TFA. This cation can then alkylate electron-rich, nucleophilic residues in your molecule, such as Tryptophan, Tyrosine, Methionine, and Cysteine.[5][7][8]
Q2: What are scavengers and why are they essential? A2: Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation.[5] By reacting with the carbocation more readily than the sensitive parts of your substrate, they prevent the formation of undesired alkylated side products.[9]
Q3: What are standard conditions for Boc deprotection with TFA? A3: For solution-phase synthesis, a common starting point is 25-50% TFA in DCM for 30 minutes to 2 hours at room temperature.[2][3][8] For solid-phase peptide synthesis (SPPS), 50% TFA in DCM is frequently used for 20-30 minutes.[11]
Q4: How do I remove residual TFA after the reaction? A4: TFA is volatile and can typically be removed under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with a solvent like DCM or toluene multiple times.[3][8] The product is often precipitated as a TFA salt from cold diethyl ether.[7][8]
Q5: Can I use an acid other than TFA? A5: Yes, milder acidic conditions can be used, which is particularly useful for substrates with other acid-sensitive groups. Common alternatives include 4M HCl in 1,4-dioxane or 1M HCl in ethyl acetate.[3][7]
Data and Protocols
Cleavage Cocktail and Scavenger Data
The selection of a cleavage cocktail is critical for minimizing side reactions, especially when dealing with sensitive amino acid residues.
| Sensitive Residue(s) | Recommended Scavenger(s) | Typical Concentration | Purpose | Reference(s) |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole | 1% - 5% | Prevents alkylation of the indole ring. | [5][8] |
| Methionine (Met) | Thioanisole, Dimethyl sulfide (DMS) | 5% | Prevents S-alkylation and can help reduce oxidation. | [5][9] |
| Cysteine (Cys) | Ethanedithiol (EDT), Dithiothreitol (DTT) | 1% - 2.5% | Protects the thiol group from alkylation and oxidation. | [5][8][9] |
| Tyrosine (Tyr) | Phenol, Anisole, Cresol | 5% | Scavenges cations to prevent alkylation of the phenolic ring. | [5][8] |
| Arginine (Arg) (Pmc/Pbf) | Thioanisole | 5% | Accelerates deprotection of Pmc/Pbf groups. | [8][12] |
Common TFA Cleavage Cocktails
| Cocktail Name | Composition (v/v) | Primary Application | Reference(s) |
| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | General purpose for peptides without highly sensitive residues. | [5][13] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Robust cocktail for complex peptides with multiple sensitive residues. | [5][14] |
| TFA/DCM | 25-50% TFA in DCM | Standard for solution-phase and routine solid-phase deprotection. | [2][8][11] |
Standard Operating Protocols
Protocol 1: Boc Deprotection in Solution Phase
This protocol is a standard method for solution-phase removal of a Boc group.
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add an equal volume of TFA (for a 50% TFA/DCM solution). If scavengers are needed, use a pre-prepared cocktail (e.g., 50% TFA, 48% DCM, 2% TIS).[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS.[1][5]
-
Work-up:
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the N-terminal Boc group removal during an SPPS cycle.
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.[7]
-
Pre-wash (Optional): Wash the resin with a 50% TFA/DCM solution for 5 minutes.[11]
-
Deprotection: Add the deprotection solution (e.g., 50% TFA in DCM) to the resin (approx. 10 mL/g of resin) and agitate for 20-25 minutes at room temperature.[11] If sensitive residues are present, add appropriate scavengers to the TFA solution.
-
Washing: Filter the resin and wash thoroughly with DCM (2-3 times) and then Isopropanol (IPA) (2-3 times) to remove residual acid and the cleaved Boc group.[11]
-
Neutralization: Neutralize the resulting ammonium salt by washing the resin with a 5-10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in DCM until the resin is no longer acidic.[7]
-
Final Wash: Wash the resin again with DCM (3 times) to remove excess base before proceeding to the next amino acid coupling step.[7]
Visual Guides
Caption: General workflow for solution-phase TFA cleavage of Boc groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization of Glutamic Acid During Peptide Coupling
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the racemization of glutamic acid during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of glutamic acid coupling?
A: Racemization is the process where the stereochemically pure L-glutamic acid is converted into a mixture of both L- and D-enantiomers during the peptide coupling step.[1] This results in the formation of a diastereomeric peptide impurity, which can be difficult to separate from the desired peptide and may alter its biological activity or immunogenicity.[1]
Q2: What are the primary causes of glutamic acid racemization during coupling?
A: Several factors can contribute to the racemization of glutamic acid during coupling:
-
Activation Method: The activation of the carboxylic acid group of glutamic acid is a prerequisite for peptide bond formation, but the activated intermediates can be prone to racemization.[2][3]
-
Coupling Reagents: Certain coupling reagents, especially highly reactive ones, can increase the likelihood of racemization.[1][2]
-
Base: The type and concentration of the base used can significantly influence the rate of racemization. Strong, non-hindered bases are more likely to cause racemization.[1][2]
-
Temperature: Elevated temperatures, often used to drive reactions to completion, can also accelerate the rate of racemization.[1][4]
-
Solvent: The polarity of the solvent can affect the reaction kinetics and the stability of the activated intermediates, thereby influencing the extent of racemization.[1][5]
-
Pre-activation Time: Prolonged activation of the glutamic acid derivative before adding it to the amine component can lead to increased racemization.[1]
Q3: Which coupling reagents are best for minimizing glutamic acid racemization?
A: The choice of coupling reagent is critical. While highly efficient, onium salt-based reagents like HBTU and HATU can lead to higher racemization if not used under optimal conditions.[1] Carbodiimide-based reagents, such as DIC, when used with racemization-suppressing additives, are generally a safer choice.[1][6] Newer reagents like COMU, which incorporates an Oxyma moiety, are designed for high efficiency with minimal racemization.[6][7]
Q4: What is the role of additives in preventing racemization?
A: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[2][6] They react with the activated amino acid to form an active ester intermediate that is less prone to racemization. Commonly used and effective additives include:
-
1-Hydroxybenzotriazole (HOBt): A standard and effective additive for suppressing racemization.[2][6][8]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A highly recommended additive that provides excellent racemization suppression.[1][2]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Known for its high activity and effectiveness in minimizing racemization.[2][6][8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem: I'm observing a significant diastereomeric impurity in my peptide containing glutamic acid.
This is a common indication of racemization during the coupling step. Follow these troubleshooting steps to identify and resolve the issue.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of additives are the most critical factors in controlling racemization.
Recommended Actions:
-
If you are using a carbodiimide reagent like DCC or DIC without an additive, this is a likely cause of high racemization. Always use an additive like HOBt or OxymaPure with carbodiimides. [6][9]
-
If you are using a uronium/aminium-based reagent (e.g., HBTU, HATU) and experiencing racemization, consider switching to a carbodiimide/additive combination or a phosphonium-based reagent like PyBOP.[1][6][7]
-
For particularly challenging couplings, consider using COMU, a uronium salt that has built-in racemization suppression.[7]
| Coupling Reagent Combination | Relative Racemization Risk | Recommendation |
| DIC alone | High | Not recommended without an additive.[1] |
| DIC / HOBt | Low | A standard and effective combination.[1] |
| DIC / OxymaPure | Very Low | Highly recommended for minimizing racemization.[1] |
| HBTU, HATU, HCTU | Moderate to High | Efficient but can promote racemization. Use with caution.[1] |
| COMU | Very Low | An excellent choice for minimizing racemization.[1][7] |
Disclaimer: The relative racemization risk is based on general observations in peptide synthesis. Specific quantitative data for Fmoc-Glu(OtBu)-OH under these exact conditions can vary.
Step 2: Assess the Base Used in the Coupling Reaction
The base plays a crucial role in the activation step and can directly influence the rate of racemization.
Recommended Actions:
-
If you are using a strong, sterically unhindered base like N,N-diisopropylethylamine (DIPEA), consider switching to a more sterically hindered base such as 2,4,6-collidine.[1][2] Sterically hindered bases are less likely to abstract the alpha-proton of the activated amino acid, which is a key step in the racemization pathway.[1]
| Base | Steric Hindrance | Basicity (pKa) | General Recommendation |
| N,N-Diisopropylethylamine (DIPEA) | Moderate | ~10.1 | Commonly used, but can increase racemization risk.[2] |
| N-Methylmorpholine (NMM) | Low | ~7.38 | Weaker base, may lead to less racemization than DIPEA.[2] |
| 2,4,6-Collidine | High | ~7.43 | Preferred for minimizing racemization due to high steric hindrance.[2][4] |
Step 3: Optimize Reaction Conditions
Procedural details such as pre-activation time and reaction temperature can have a significant impact on the level of racemization.
Recommended Actions:
-
Minimize Pre-activation Time: Add the activated Fmoc-Glu(OtBu)-OH solution to the resin immediately after preparation.[1] Prolonged pre-activation increases the formation of the racemization-prone oxazolone intermediate.[1]
-
Control the Temperature: If using microwave-assisted synthesis, consider lowering the coupling temperature.[1][4] For standard solid-phase peptide synthesis (SPPS), performing the coupling at room temperature is generally sufficient. Elevated temperatures should be avoided unless necessary for difficult couplings.
Logical Workflow for Troubleshooting Racemization
Caption: Troubleshooting workflow for minimizing glutamic acid racemization.
Experimental Protocols
Protocol 1: Coupling of Fmoc-Glu(OtBu)-OH using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of Fmoc-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Glu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (at least 5 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
-
Coupling:
-
Add DIC (3 equivalents) to the amino acid/additive solution.
-
Immediately add the activated solution to the washed and deprotected peptide-resin.
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Experimental Workflow for Coupling
Caption: Standard workflow for a racemization-minimized coupling cycle.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general method to determine the extent of racemization in a synthetic peptide.
Procedure:
-
Peptide Cleavage and Purification:
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).
-
Precipitate the crude peptide in cold ether, centrifuge, and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
-
-
Peptide Hydrolysis:
-
Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[10]
-
-
Sample Preparation:
-
Dry the hydrolysate to remove the acid.
-
Re-dissolve the amino acid mixture in a suitable buffer.[10]
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column.
-
Separate the D- and L-amino acids using an appropriate mobile phase.
-
Quantify the peak areas for the D- and L-isomers of glutamic acid to determine the percentage of racemization.[10]
-
For more detailed information on specific chiral columns and mobile phases, please refer to the column manufacturer's guidelines and relevant scientific literature.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Racemization in peptide synthesis | PPTX [slideshare.net]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Boc-Glu(OH)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of peptides that include a tert-butyloxycarbonyl (Boc) protected glutamic acid (Glu) residue with a free hydroxyl (OH) side chain.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying peptides containing Boc-Glu(OH)?
The primary challenges stem from the physicochemical properties of the peptide. The Boc group increases hydrophobicity, which can lead to poor solubility in aqueous solutions and strong retention on reversed-phase HPLC columns.[1] Additionally, the glutamic acid residue itself can be prone to specific side reactions during synthesis and cleavage, leading to impurities that may be difficult to separate.[2]
Q2: Why is my Boc-Glu(OH)-containing peptide poorly soluble?
Solubility issues are common and can be attributed to several factors:
-
Hydrophobicity: The Boc protecting group is bulky and nonpolar, significantly increasing the overall hydrophobicity of the peptide. This effect is compounded if the peptide sequence contains a high proportion of other hydrophobic amino acids like Leucine, Valine, or Phenylalanine.[3][4]
-
Aggregation: Hydrophobic peptides have a tendency to self-associate and form aggregates, which are difficult to dissolve. This can occur both during solid-phase synthesis and after cleavage.[4][5]
-
Isoelectric Point (pI): Peptide solubility is generally at its minimum at the isoelectric point (pI), where the net charge is zero.[3][4]
Q3: What are the most common side reactions associated with glutamic acid in Boc-based synthesis?
During the final cleavage step (typically with strong acids like HF or TFMSA), the deprotected γ-carboxyl group of glutamic acid can be involved in side reactions. The protonated carboxyl function can form an acylium ion, which may then be trapped by a scavenger molecule (like anisole) to form a ketone, or it can cyclize to form a pyrrolidone derivative.[2] If the Boc-Glu residue is at the N-terminus, it can cyclize to form a pyroglutamate residue.[6]
Q4: How does the Boc protecting group on the Glu side chain affect RP-HPLC purification?
The Boc group's hydrophobicity causes the peptide to be more strongly retained on reversed-phase columns (like C8 or C18). This often necessitates using higher concentrations of organic solvent (e.g., acetonitrile) in the mobile phase for elution.[1] It also helps to differentiate the protected peptide from any prematurely deprotected species, which will elute earlier.
Q5: What is the recommended starting technique for purifying these peptides?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for peptide purification.[][8] A C18 column is a standard choice, and the mobile phase typically consists of a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[]
Troubleshooting Guide
Problem 1: Poor Solubility of Crude Peptide
-
Potential Cause: High hydrophobicity from the Boc group and overall amino acid sequence, leading to aggregation.[3][5] The pH of the solution may be close to the peptide's isoelectric point (pI).[4]
-
Solution:
-
Test Solubility on a Small Aliquot: Always start with a small amount of your lyophilized peptide to find a suitable solvent system before attempting to dissolve the entire batch.[3][9]
-
Initial Solvent Selection: For hydrophobic peptides, initial dissolution in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or isopropanol is often effective.[10][11] The peptide can then be slowly diluted with the desired aqueous buffer.
-
pH Adjustment: Adjust the pH of the aqueous buffer to be at least two units away from the peptide's calculated pI to increase the net charge and improve solubility.[3] For acidic peptides (net negative charge), a slightly basic buffer can be used; for basic peptides (net positive charge), a slightly acidic buffer is preferable.[9][10]
-
Sonication: Brief sonication in an ice bath can help break up aggregates and facilitate dissolution.[3][11]
-
Problem 2: Broad or Tailing Peaks in RP-HPLC
-
Potential Cause: On-column aggregation, poor solubility in the mobile phase, or secondary interactions between the peptide and the silica matrix of the HPLC column.
-
Solution:
-
Optimize TFA Concentration: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening peaks. A concentration of 0.1% is standard.[] If peaks are still broad, ensure the TFA concentration is consistent in both mobile phase A (water) and B (acetonitrile).
-
Adjust Gradient: A shallower gradient around the elution point of the peptide can improve resolution between the main product and closely eluting impurities.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50°C) can improve peak shape and reduce retention times by decreasing mobile phase viscosity and disrupting secondary interactions.
-
Change Organic Solvent: Isopropanol can sometimes be more effective than acetonitrile at solubilizing and purifying very hydrophobic peptides.
-
Problem 3: Presence of Unexpected or Close-Eluting Peaks
-
Potential Cause: Side reactions during synthesis or cleavage. Common impurities include:
-
Pyroglutamate formation (-17 Da): Cyclization of an N-terminal glutamic acid.[6]
-
Acylation by scavengers (+92 Da for anisole): The glutamic acid side chain can be acylated by scavengers during acid cleavage.[2]
-
Incomplete deprotection: Failure to remove all side-chain protecting groups.
-
Deletion sequences: Missing amino acid residues from incomplete coupling steps during synthesis.[12]
-
-
Solution:
-
Characterize Impurities: Use mass spectrometry (LC-MS) to identify the mass of the main peak and the impurities. This is crucial for diagnosing the source of the problem.
-
Optimize Cleavage: For peptides containing Glu, cleavage at a lower temperature (e.g., 0-5°C) can reduce side reactions like scavenger adduction.
-
Optimize HPLC Separation: Experiment with different column chemistries (e.g., C8 vs. C18, or a phenyl-hexyl column) or different ion-pairing agents (e.g., formic acid for LC-MS compatibility) to alter selectivity and improve separation.[8]
-
Data & Protocols
Quantitative Data Summary
Table 1: Common Solvents for Initial Peptide Dissolution
| Peptide Character | Primary Solvent | Secondary Solvent / Additive | Notes |
| Hydrophobic / Neutral | DMSO, DMF, Acetonitrile | Dilute with aqueous buffer | Use minimal organic solvent initially.[11] |
| Basic (Net charge > 0) | Water, 1X PBS | 10% Acetic Acid or 0.1% TFA | Add acid dropwise if needed.[10] |
| Acidic (Net charge < 0) | Water, 1X PBS | 0.1% Ammonium Hydroxide | Use caution with Cys-containing peptides.[10] |
Table 2: Typical Starting Conditions for RP-HPLC Purification
| Parameter | Condition |
| Column | C18, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30-60 minutes (adjust based on peptide) |
| Flow Rate | 1.0 mL/min (analytical), 10-20 mL/min (preparative) |
| Detection | 210-220 nm[13] |
| Column Temperature | Ambient to 40°C |
Table 3: Common Side Products and Expected Mass Changes
| Side Product | Amino Acid Involved | Mass Change from Expected | Probable Cause |
| Pyroglutamate | N-terminal Glu | -17.03 Da (loss of H₂O) | Cyclization during acidic conditions[6] |
| Anisole Adduct | Glu | +92.06 Da (ketone formation) | Trapping of acylium ion by anisole scavenger[2] |
| Aspartimide | Asp-X sequence | 0 Da (isomer formation) | Cyclization during synthesis or cleavage[2][5] |
| Trifluoroacetyl Adduct | N-terminus, Lys | +96.00 Da | Side reaction from TFA during Boc deprotection[] |
Experimental Protocols
Protocol 1: Crude Peptide Solubilization Test
-
Weigh approximately 1 mg of the lyophilized crude peptide into a microcentrifuge tube.[11]
-
Add 20 µL of an organic solvent such as DMSO and vortex thoroughly.
-
If the peptide dissolves, slowly add your intended aqueous buffer (e.g., 0.1% TFA in water) dropwise while vortexing, until the desired final concentration is reached.
-
If the peptide precipitates upon adding the aqueous buffer, the concentration is too high. The sample will need to be re-lyophilized and dissolved in a larger volume.
-
If the peptide does not dissolve in the initial organic solvent, try a different solvent or proceed to pH adjustment methods as described in Table 1.
-
Once dissolved, the solution should be clear and free of particulates.[11] If not, brief sonication may help.[9]
Protocol 2: Standard RP-HPLC Purification Method
-
System Preparation: Equilibrate the HPLC system and the preparative C18 column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude peptide in the minimal amount of a suitable solvent (determined from Protocol 1), ideally one with a weak elution strength like DMSO or the initial mobile phase. Filter the sample through a 0.45 µm filter to remove particulates.
-
Injection and Elution: Inject the prepared sample onto the column. Run a linear gradient designed to elute the peptide of interest. A common scouting gradient is 5% to 95% of Mobile Phase B over 40 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.
-
Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide powder.
Visualizations
Caption: Workflow for troubleshooting the purification of peptides.
Caption: Potential side reactions for Glu-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 8. hplc.eu [hplc.eu]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. biobasic.com [biobasic.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Protected Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for managing the poor solubility of protected amino acids during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the poor solubility of protected amino acids?
A1: The solubility of protected amino acids is influenced by a combination of factors:
-
Amino Acid Composition: A high proportion of non-polar, hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) is a primary driver of poor solubility.[1][2]
-
Protecting Groups: While essential for synthesis, side-chain protecting groups can significantly increase the hydrophobicity of an amino acid, thereby reducing its solubility in many common solvents.[3] Conversely, certain backbone-protecting groups can sometimes improve solubility.[3]
-
Secondary Structure Formation: In larger peptide fragments, the formation of stable secondary structures, particularly β-sheets, can lead to aggregation and decreased solubility.[3]
-
Solvent Properties: The choice of solvent is critical. The effectiveness of common solvents like Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dichloromethane (DCM) varies depending on the specific protected amino acid.[4]
-
Temperature and pH: Both temperature and pH can significantly impact solubility.[1][5]
Q2: Why are protected amino acids often less soluble than their unprotected counterparts?
A2: Protecting groups attached to the side chains of amino acids mask polar functional groups, such as amines and carboxylic acids.[3] These polar groups would otherwise interact favorably with polar solvents. This masking effect increases the overall hydrophobicity of the molecule, making it less soluble in common organic solvents and more prone to aggregation.[3]
Q3: How does peptide aggregation relate to the solubility of protected amino acids?
A3: Peptide aggregation is the self-association of peptide chains, often driven by hydrogen bonding and hydrophobic interactions.[3] This process is a primary cause of insolubility. As peptide chains are elongated during synthesis, they can form secondary structures like β-sheets, leading to aggregation.[3] This can manifest as the resin shrinking during solid-phase synthesis or as the protected peptide precipitating from solution.[3] Essentially, aggregation and insolubility are two facets of the same problem: the peptide is interacting more strongly with itself than with the solvent.
Q4: Can the choice of protecting group influence the solubility of an amino acid?
A4: Absolutely. For instance, Fmoc-Asn-OH and Fmoc-Gln-OH have very low solubility in common solvents like DMF and NMP.[6] However, using a trityl (Trt) protecting group for the side chain of asparagine and glutamine, as in Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, significantly improves their solubility in DMF, making it comparable to other Fmoc-protected amino acids.[6]
Troubleshooting Guide
My protected amino acid won't dissolve. What are the first steps I should take?
When encountering a solubility issue, a systematic approach is recommended.
-
Verify the Compound: First, ensure you are using the correct protected amino acid and that it is of the expected purity.
-
Start with Common Solvents: Attempt to dissolve a small amount of the compound in standard solvents for peptide synthesis, such as DMF or NMP.[3]
-
Mechanical Agitation: Vigorously vortex or sonicate the mixture. Sonication can help break up solid particles and enhance dissolution.[3]
-
Gentle Heating: Gently warm the solution to a temperature below 40°C, as this can increase the solubility of some compounds.[3][5] However, exercise caution to avoid potential degradation.
If these initial steps fail, consult the detailed troubleshooting workflow below.
Quantitative Data Summary
The solubility of protected amino acids can vary significantly based on the amino acid, the protecting group, and the solvent. The following table provides a summary of solubility data for common Fmoc-protected amino acids in various solvents.
| Fmoc-Amino Acid | Solvent | Solubility | Reference |
| Most Fmoc-amino acids | PolarClean | >0.4 M | [7] |
| Fmoc-Asn-OH | DMF, NMP | Very low solubility | [6] |
| Fmoc-Gln-OH | DMF, NMP | Very low solubility | [6] |
| Fmoc-Asn(Trt)-OH | DMF | Comparable to other Fmoc-amino acids | [6] |
| Fmoc-Gln(Trt)-OH | DMF | Comparable to other Fmoc-amino acids | [6] |
| Fmoc-Glycine | Aqueous solution with Tween 80 (4:1 w/w) | Soluble | [8] |
| Fmoc-Phenylalanine | Aqueous solution with Tween 80 (8:1 w/w) | Soluble | [8] |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility of Protected Amino Acids
-
Initial Dissolution Attempt:
-
Weigh a small, known amount of the protected amino acid into a clean, dry vial.
-
Add a measured volume of the primary solvent (e.g., DMF, NMP) to achieve the desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
-
Sonication:
-
If the compound is not fully dissolved, place the vial in a sonicator bath.
-
Sonicate for 15-30 minutes, ensuring the water in the bath does not become excessively warm.
-
Visually inspect the solution for any remaining solid particles.
-
-
Gentle Heating:
-
If solubility is still an issue, gently warm the solution in a water bath or on a hot plate with stirring.
-
Do not exceed 40°C to minimize the risk of degradation.[3]
-
Monitor the solution closely until the solid is fully dissolved.
-
-
Co-solvent Addition:
Protocol 2: Solution-Resin Fragment Condensation
This protocol is relevant when dealing with the solubility of protected peptide fragments for coupling onto a resin.
-
Resin Preparation: Swell the resin-bound peptide fragment (with the N-terminal amine deprotected) in the chosen reaction solvent.
-
Fragment Solubilization: Dissolve the protected peptide fragment (the carboxyl component) in a minimal amount of the most effective solvent determined by prior solubility tests (see Protocol 1). The use of co-solvents or additives may be necessary.
-
Activation: Add the coupling reagents (e.g., DIC and HOBt) to the dissolved fragment solution and allow it to pre-activate for a few minutes.
-
Coupling: Add the activated fragment solution to the swelled resin. The reaction may need to be agitated at room temperature or gently heated for several hours to overnight to achieve complete coupling.
-
Monitoring: Monitor the reaction's completeness using a qualitative test like the Kaiser test. A negative result indicates the successful consumption of free amines.
Visualizations
Caption: Troubleshooting workflow for poorly soluble protected amino acids.
Caption: Factors influencing the solubility of protected amino acids.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccesspub.org [openaccesspub.org]
- 9. reddit.com [reddit.com]
choosing the right coupling reagent for Boc-Glu-OH
Topic: Choosing the Right Coupling Reagent for Boc-Protected Glutamic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed information on the selection of appropriate coupling reagents for Boc-protected glutamic acid, focusing on best practices to ensure high yield and purity in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: I want to couple Boc-Glu-OH to my peptide chain. Which coupling reagent should I use?
A1: It is highly discouraged to use this compound directly in standard peptide synthesis. The unprotected γ-carboxyl group on the glutamic acid side chain will compete with the α-carboxyl group for activation by the coupling reagent. This lack of selectivity leads to several critical problems, including:
-
Formation of a mixture of products: You will obtain peptides coupled at the α-carboxyl group, the γ-carboxyl group, and potentially di-acylated species.
-
Polymerization: The unprotected side chain can lead to intermolecular cross-linking, resulting in peptide polymers.
-
Low yield of the desired product: The side reactions significantly consume your starting materials, leading to a very low yield of the correctly linked peptide.
-
Difficult purification: Separating the desired peptide from the mixture of isomers and byproducts is often extremely challenging, if not impossible.
For successful and predictable peptide synthesis, it is essential to use an orthogonal protection strategy. This involves using a glutamic acid derivative where the side-chain carboxyl group is protected. The recommended starting material for Boc-based solid-phase peptide synthesis (SPPS) is Boc-Glu(OR)-OH , where 'R' is a protecting group such as Benzyl (Bzl) or Cyclohexyl (cHx) . These protecting groups are stable during the repetitive mild acid treatments used for Nα-Boc deprotection but can be removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[1]
Q2: What is an orthogonal protection strategy and why is it crucial for glutamic acid?
A2: An orthogonal protection strategy is a fundamental principle in peptide synthesis where different protecting groups on the amino acid are removed under distinct chemical conditions.[1][2] This allows for the selective deprotection of one functional group while others remain intact. For glutamic acid in Boc-SPPS, the Nα-Boc group is removed by mild acid (e.g., trifluoroacetic acid - TFA), while the side-chain protecting group (e.g., Benzyl ester) is stable to these conditions and is only removed by a much stronger acid (e.g., HF) during the final cleavage from the resin.[1] This ensures that only the N-terminal amine is available for the next coupling step and prevents the side-chain carboxyl group from participating in unwanted reactions.
Q3: What are the most common side reactions when coupling Boc-Glu(OR)-OH, and how can they be minimized?
A3: Even with proper side-chain protection, some side reactions can occur:
-
Racemization: The chiral integrity of the glutamic acid can be compromised during activation. This is minimized by using additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimide coupling reagents.[2][3] Uronium and phosphonium salt reagents, especially those containing a HOAt moiety like HATU, are also very effective at suppressing racemization.[3][4]
-
Guanidinylation: Uronium/aminium reagents (e.g., HBTU, HATU) can react with the free N-terminal amine of the peptide chain, leading to chain termination.[5][6] This is avoided by pre-activating the carboxylic acid with the coupling reagent before adding it to the resin-bound peptide.[5]
-
Pyroglutamate Formation: Although less common when the side chain is protected, N-terminal glutamic acid residues can sometimes cyclize to form pyroglutamate, especially under acidic or basic conditions. Ensuring efficient and rapid coupling after deprotection can help minimize this.[5]
Troubleshooting Guide for Coupling Boc-Glu(OR)-OH
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin/Kaiser Test) | 1. Steric Hindrance: The growing peptide chain may be aggregated, or the coupling site may be sterically hindered. 2. Inadequate Activation: The chosen coupling reagent may not be potent enough. 3. Poor Resin Swelling: Reagents cannot efficiently access the reaction sites. | 1. Extend Reaction Time: Increase the coupling time (e.g., to 2-4 hours). 2. Double Couple: Filter and wash the resin, then repeat the coupling step with fresh reagents. 3. Switch to a Stronger Reagent: Use a more powerful coupling reagent like HATU or COMU.[4][7] 4. Change Solvent: Use NMP or a DMF/DCM mixture to improve resin swelling and disrupt aggregation.[8] 5. Elevated Temperature: Cautiously increase the temperature to 35-40°C, monitoring for racemization.[7][8] |
| Low Yield of Final Peptide | 1. Repetitive Incomplete Couplings: Small amounts of unreacted amines accumulate over many cycles. 2. Side Reactions: Racemization or guanidinylation may be occurring. 3. Premature Cleavage: The peptide may be slowly cleaving from the resin during TFA deprotection steps. | 1. Optimize Coupling Protocol: Use a more efficient coupling reagent and monitor each step. Consider capping unreacted amines with acetic anhydride after each coupling. 2. Use Racemization Suppressants: Ensure HOBt or HOAt is used with carbodiimides. Use HATU for difficult couplings.[7] Pre-activate uronium reagents to avoid guanidinylation.[5] 3. Check Resin Stability: Ensure the linker on your resin is appropriate for the Boc/Bzl strategy. |
| Presence of Deletion Sequences in Final Product | 1. Failed Coupling Step: A specific coupling reaction did not go to completion. | 1. Implement Monitoring: Use the Kaiser test after each coupling to ensure completion before proceeding to the next deprotection step. 2. Use Capping: After the coupling step, treat the resin with acetic anhydride to permanently block any unreacted N-terminal amines, preventing them from reacting in subsequent cycles. |
| Racemization Detected | 1. Over-activation: Prolonged activation times before coupling. 2. Excessive Base: High concentrations of tertiary amines like DIEA can promote racemization. 3. High Temperature: Performing couplings at elevated temperatures increases the risk. | 1. Use Pre-activation Wisely: Limit pre-activation times to a few minutes. 2. Optimize Base: Use the minimum amount of base necessary for the reaction. For sensitive couplings, consider a weaker base like collidine. 3. Control Temperature: Perform couplings at room temperature or 0°C if racemization is a concern. |
Comparison of Common Coupling Reagents for Boc-Glu(OR)-OH
The following table summarizes the performance of common coupling reagents for standard and sterically hindered couplings of side-chain protected glutamic acid.
| Coupling Reagent | Class | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Low to Moderate | Cost-effective and reliable for standard couplings. Diisopropylurea byproduct is soluble in common solvents.[3] Requires an additive like HOBt to suppress racemization.[3][9] |
| HBTU | Uronium Salt | Very Good | 15 - 60 mins | Low | A widely used, efficient reagent. Faster than carbodiimides.[3] Can cause guanidinylation if not pre-activated.[5][6] |
| HATU | Uronium Salt | Excellent | 15 - 45 mins | Very Low | Generally more reactive and faster than HBTU, with a lower risk of racemization due to the HOAt moiety.[3][4] Recommended for difficult or sterically hindered couplings.[7] Higher cost. |
| PyBOP | Phosphonium Salt | Very Good | 20 - 60 mins | Low | Highly efficient, particularly for hindered couplings. Does not cause guanidinylation, which is an advantage over uronium salts.[6] Byproducts are generally less problematic than those from the original BOP reagent.[3] |
| COMU | Uronium Salt | Excellent | 15 - 45 mins | Very Low | A third-generation uronium reagent with reactivity comparable or superior to HATU.[4] Has a better safety profile as it does not release potentially explosive benzotriazole byproducts.[4] |
Experimental Protocols
Protocol 1: Standard Coupling using DIC/HOBt
This protocol is suitable for routine coupling of Boc-Glu(OBzl)-OH in solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in dichloromethane (DCM) for 20-30 minutes.
-
Amino Acid Preparation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 eq.) and HOBt (3 eq.) in N,N-dimethylformamide (DMF).
-
Coupling: Add the amino acid/HOBt solution to the resin. Then, add diisopropylcarbodiimide (DIC) (3 eq.) to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be required.
-
Washing: Once the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for difficult sequences, sterically hindered couplings, or when minimizing racemization is critical.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 20-30 minutes.
-
Pre-activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 15-60 minutes.
-
Monitoring: Perform a Kaiser test. A negative result indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
References
- 1. peptide.com [peptide.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Validation & Comparative
A Head-to-Head Comparison of Boc-Glu-OH and Fmoc-Glu(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthetic endeavor. When incorporating glutamic acid, two of the most common building blocks are Boc-L-Glu-OH and Fmoc-L-Glu(OtBu)-OH, each belonging to distinct and widely practiced solid-phase peptide synthesis (SPPS) methodologies. This guide provides an objective comparison of their performance, supported by representative experimental data, detailed protocols, and workflow visualizations.
The fundamental difference lies in the nature of the α-amino protecting group. The Boc (tert-butyloxycarbonyl) group is acid-labile, typically removed with moderately strong acids like trifluoroacetic acid (TFA). In contrast, the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, cleaved by a mild base such as piperidine. This dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage conditions from the solid support. For glutamic acid in Boc-SPPS, the side-chain is typically protected as a benzyl ester (Bzl), which requires a strong acid like hydrofluoric acid (HF) for removal. In Fmoc-SPPS, the side-chain is protected as a tert-butyl ester (OtBu), which is cleaved simultaneously with the peptide from the resin using TFA.
Performance Comparison: Boc vs. Fmoc for Glutamic Acid Incorporation
| Parameter | Boc-Glu(OBzl)-OH Strategy | Fmoc-Glu(OtBu)-OH Strategy |
| Nα-Deprotection Reagent | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1][4] | 20% Piperidine in Dimethylformamide (DMF)[4][5] |
| Nα-Deprotection Time | 20-30 minutes[6] | 5-10 minutes[6] |
| Side-Chain Protection | Benzyl ester (OBzl)[7] | tert-Butyl ester (OtBu)[2] |
| Final Cleavage Reagent | Anhydrous Hydrofluoric Acid (HF) or TFMSA[1][4][8] | TFA-based cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[4][9] |
| Orthogonality | Quasi-orthogonal (both acid-labile)[1] | Fully orthogonal (base- and acid-labile)[] |
| Coupling Efficiency (per step) | >99% (monitored by Kaiser test)[8] | >99% (can be monitored by UV absorbance of Fmoc cleavage)[] |
| Typical Crude Purity | Sequence-dependent, generally >70%[6] | Sequence-dependent, generally >70%[6] |
| Overall Yield | Highly dependent on sequence and length[6][8] | Highly dependent on sequence and length[6] |
| Key Advantages | Can be advantageous for "difficult sequences" prone to aggregation due to protonation of the N-terminus after deprotection[1][]. Boc-amino acids are generally less expensive[]. | Milder Nα-deprotection conditions[3]. Avoids the use of highly hazardous HF[1]. Amenable to automation and real-time monitoring[][]. |
| Key Disadvantages | Requires handling of highly corrosive and toxic HF[1]. Repeated acid treatment can lead to partial loss of acid-labile side-chain protecting groups[3]. | The basic conditions for Fmoc removal can promote side reactions like aspartimide formation in susceptible sequences[5]. Fmoc-amino acids can be more expensive[]. |
Experimental Protocols
The following are generalized protocols for the key steps involved in incorporating glutamic acid using both the Boc and Fmoc strategies in manual solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol for Glutamic Acid
This protocol outlines the incorporation of Boc-L-Glu(OBzl)-OH into a peptide chain on a Merrifield or PAM resin.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the Merrifield or PAM resin in dichloromethane (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a DMF/DCM solvent mixture. The reaction is typically carried out for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
2. Nα-Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL/g resin).
-
Add a solution of 50% TFA in DCM (10 mL/g resin) and agitate for 20-30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 x 10 mL/g resin) followed by isopropanol (2 x 10 mL/g resin) and DMF (3 x 10 mL/g resin).
3. Neutralization:
-
Wash the resin with DMF (3 x 10 mL/g resin).
-
Add a solution of 10% diisopropylethylamine (DIEA) in DMF (10 mL/g resin) and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5 x 10 mL/g resin).
4. Coupling of Boc-L-Glu(OBzl)-OH:
-
In a separate vessel, dissolve Boc-L-Glu(OBzl)-OH (3 equivalents relative to resin loading) and an activating agent like HOBt (3 equivalents) in DMF.
-
Add a coupling reagent such as DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling cycle and Boc deprotection, wash the resin thoroughly with DMF and DCM, and dry it under vacuum.
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.
-
After cleavage, the HF is carefully evaporated.
-
Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.
Fmoc Solid-Phase Peptide Synthesis Protocol for Glutamic Acid
This protocol outlines the incorporation of Fmoc-L-Glu(OtBu)-OH into a peptide chain on a Rink Amide or Wang resin.
1. Resin Swelling and First Amino Acid Deprotection:
-
Swell the resin (e.g., Rink Amide) in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (at least 5 times).
2. Coupling of Fmoc-L-Glu(OtBu)-OH:
-
In a separate vessel, dissolve Fmoc-L-Glu(OtBu)-OH (4 equivalents relative to resin loading), a coupling reagent such as HBTU (3.9 equivalents), and a base like DIEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
3. Chain Elongation:
-
Repeat steps 1 (Fmoc deprotection) and 2 (coupling) for each subsequent amino acid in the sequence.
4. Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 1.
5. Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
Potential Side Reactions: Pyroglutamate Formation
A notable side reaction involving N-terminal glutamic acid is its cyclization to form pyroglutamate[12]. This non-enzymatic reaction can occur in vitro, particularly during the acidic conditions of Boc deprotection or the final cleavage, as well as under basic conditions[8][13]. The rate of pyroglutamate formation is pH-dependent, with minimal formation observed around pH 6.2 and increased rates at more acidic (pH 4) and basic (pH 8) conditions[13]. While this side reaction is generally slower for glutamic acid compared to glutamine, it can still lead to undesired heterogeneity in the final peptide product[8][12]. In Boc-SPPS, minimizing the time the N-terminal glutamic acid is exposed to acidic and basic (neutralization) conditions can help mitigate this issue. In Fmoc-SPPS, the repeated exposure to basic conditions during deprotection does not typically cause significant pyroglutamate formation from the protected glutamic acid residue within the chain. The risk is primarily for the N-terminal glutamic acid after its Fmoc group has been removed.
Workflow Visualizations
The following diagrams illustrate the cyclical processes of Boc and Fmoc solid-phase peptide synthesis for the incorporation of a glutamic acid residue.
Caption: Workflow for Boc-SPPS incorporating Boc-L-Glu(OBzl)-OH.
Caption: Workflow for Fmoc-SPPS incorporating Fmoc-L-Glu(OtBu)-OH.
Conclusion
The choice between Boc-Glu(OBzl)-OH and Fmoc-Glu(OtBu)-OH for the incorporation of glutamic acid in peptide synthesis is a decision between two robust, well-established strategies. The Boc/Bzl approach, while often more cost-effective in terms of reagents and potentially advantageous for aggregation-prone sequences, involves the use of hazardous reagents and harsher deprotection conditions. The Fmoc/tBu strategy, now the more widely used method, offers the significant advantages of milder reaction conditions, true orthogonality, and amenability to automation, making it a generally safer and more versatile choice for the synthesis of a wide range of peptides. The selection should be made based on the specific peptide sequence, the scale of the synthesis, available equipment, and safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Boc and Fmoc Strategies for Solid-Phase Peptide Synthesis
In the realm of synthetic peptide chemistry, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies for solid-phase peptide synthesis (SPPS) is a critical decision that dictates the pathway to the target peptide. This guide offers an objective comparison for researchers, scientists, and drug development professionals, presenting experimental data, detailed protocols, and visual workflows to inform the selection of the most suitable strategy for their synthetic needs.
Core Principles: A Dichotomy in Protection and Deprotection
The fundamental difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group of the elongating peptide chain and the chemical conditions required for its removal.
The Boc strategy , a more traditional approach, utilizes the acid-labile Boc group. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). The permanent side-chain protecting groups are generally benzyl-based and necessitate a much stronger and hazardous acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1][2]
The Fmoc strategy , developed later, employs the base-labile Fmoc group. Its removal is accomplished using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using TFA.[][4] This "orthogonal" protection scheme, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[]
Performance Comparison: A Data-Driven Analysis
The choice of strategy can significantly impact the yield, purity, and overall success of a synthesis, particularly with challenging sequences. The following tables summarize key performance metrics and characteristics of each strategy.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderate Acid (e.g., 50% TFA in DCM)[1] | Mild Base (e.g., 20% Piperidine in DMF)[] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA)[5] | Strong Acid (e.g., TFA)[4] |
| Orthogonality | No (Both temporary and permanent groups are acid-labile) | Yes (Temporary group is base-labile, permanent groups are acid-labile)[] |
| Typical Coupling Efficiency | High | Generally high, often exceeding 99%[] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation |
| Safety Considerations | Requires handling of highly corrosive and toxic HF | Generally safer, avoids the use of HF |
| Cost | Boc-amino acids are generally less expensive | Fmoc-amino acids can be more expensive |
Case Study: Synthesis of Amyloid Beta (Aβ) 1-42
The synthesis of the aggregation-prone Aβ 1-42 peptide highlights the practical differences between the strategies. While a direct head-to-head comparison in a single study is scarce, different approaches using Fmoc chemistry have reported varying success rates.
| Synthesis Approach (Fmoc) | Crude Yield | Crude Purity | Reference |
| Standard Fmoc/tBu SPPS | 33% | Not Reported | [6] |
| Fmoc/tBu SPPS with Pseudoprolines | 57% | Not Reported | [6] |
| Microwave-assisted Fmoc SPPS with HCTU | 87% | 67% | [1][7] |
For such "difficult sequences," the Boc strategy is often considered advantageous. The repetitive acidic deprotection steps in Boc-SPPS lead to the protonation of the N-terminus, which can disrupt aggregation and improve coupling efficiency.[5][]
Case Study: Synthesis of NY-ESO-1 C-Terminal Peptide α-Thiolester
A direct comparison for the synthesis of a C-terminal peptide α-thiolester from the cancer testis antigen NY-ESO-1 revealed that the Boc strategy, which allowed for the on-resin installation of the thiolester, was more straightforward. In contrast, the Fmoc-based approaches required post-synthesis manipulations to introduce the thiolester moiety.[9]
Experimental Protocols
Detailed methodologies for key steps in both Boc and Fmoc SPPS are provided below.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x).
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.[1]
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).[1]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Subsequent Amino Acid Coupling: Repeat steps 2 (using the next Boc-protected amino acid), 3, and 4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with a cleavage cocktail of HF:anisole (9:1 v/v) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in an appropriate solvent for purification.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
For Wang resin, dissolve the first Fmoc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Add to the resin and agitate for 2-4 hours. Add a catalytic amount of DMAP if needed.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 20 minutes at room temperature.[]
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 3).
-
Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
Treat the resin with a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dissolve the crude peptide in an appropriate solvent for purification.
-
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.
Caption: The iterative workflow of Boc solid-phase peptide synthesis (SPPS).
Caption: The iterative workflow of Fmoc solid-phase peptide synthesis (SPPS).
Conclusion: Selecting the Optimal Strategy
The choice between Boc and Fmoc SPPS is not always straightforward and depends heavily on the specific peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure.
The Fmoc strategy is now the most widely used method due to its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications. Its amenability to automation and the avoidance of hazardous HF make it a more practical choice for many laboratories.[4][10]
The Boc strategy , however, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[5][] The lower cost of Boc-protected amino acids can also be a consideration for large-scale synthesis.
Ultimately, a thorough understanding of the chemistry, potential side reactions, and practical considerations of each strategy is paramount for the successful synthesis of high-quality peptides. This guide provides a foundational comparison to aid researchers in making an informed decision tailored to their specific research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 7. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protecting Glutamic Acid: A Comparative Analysis of Boc, Fmoc, and Z Protecting Groups
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids like glutamic acid is paramount. The choice of protecting group for the α-amino and γ-carboxyl moieties directly influences coupling efficiency, prevention of side reactions, and the overall yield and purity of the final peptide. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) protecting group for glutamic acid against other common alternatives, namely 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Z), supported by experimental data and detailed protocols.
Performance Comparison of Glutamic Acid Protecting Groups
The ideal protecting group strategy for glutamic acid must ensure the stability of the protected groups throughout the synthesis while allowing for their selective removal under conditions that do not compromise the integrity of the peptide chain. The choice between Boc, Fmoc, and Z strategies is fundamentally linked to the overall approach of the peptide synthesis, whether it be solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
The Boc group is traditionally used in Boc-SPPS, where the α-amino group is protected by Boc and the side chains by benzyl-based groups (e.g., Boc-Glu(OBzl)-OH). The Boc group is removed by moderate acid (e.g., TFA), while the benzyl groups are cleaved by strong acid (e.g., HF) at the end of the synthesis.[1][] In contrast, the Fmoc strategy, which is widely used in modern SPPS, employs the base-labile Fmoc group for the α-amino protection and acid-labile groups like tert-butyl (tBu) for the side chain (e.g., Fmoc-Glu(OtBu)-OH).[][3] The Z group is more commonly used in solution-phase synthesis and can be removed by catalytic hydrogenation.[4]
Key Advantages of Boc Protection for Glutamic Acid:
-
Robustness: The Boc/Bzl strategy is a well-established and robust method for peptide synthesis.[5]
-
Prevention of Aggregation: In some cases, the Boc strategy can be advantageous for the synthesis of hydrophobic peptides or sequences prone to aggregation.[6]
-
Compatibility: Boc protection is compatible with a wide range of coupling reagents.[]
Data Presentation: A Comparative Overview
The following tables summarize the performance of different protecting group strategies for glutamic acid based on available data. It is important to note that a direct side-by-side comparison in the synthesis of the same peptide is not always available in the literature, and these values are often illustrative.
| Parameter | Boc-Glu(OBzl)-OH | Fmoc-Glu(OtBu)-OH | Z-Glu(OtBu)-ONp |
| Typical Synthesis Strategy | Boc-SPPS | Fmoc-SPPS | Solution-Phase |
| α-Amino Deprotection | 25-50% TFA in DCM[7] | 20% Piperidine in DMF[3] | Catalytic Hydrogenation (H₂/Pd) or HBr/AcOH[4] |
| Side-Chain Deprotection | HF, TMSOTf, or HBr/acetic acid | TFA (concurrent with resin cleavage)[3] | Catalytic Hydrogenation or strong acid |
| Coupling Efficiency (per step) | >99% (for standard aa), ~95-98% (for N-methylated)[8] | High[3] | Generally slower kinetics for ONp esters[9] |
| Crude Peptide Purity (Illustrative) | 50-70%[8] | 85-95% (illustrative for Z-Glu(OtBu)-ONp)[10] | Dependent on purification after each step |
| Final Purified Peptide Yield (Illustrative) | 20-40%[8] | Overall yield of 65% reported for a peptide containing Fmoc-Glu(Oallyl)-OH[11] | N/A (highly dependent on the multi-step process) |
| Prevention of Pyroglutamate Formation | Moderate[3] | Excellent[3] | N/A |
| Prevention of Glutarimide Formation | Moderate[3] | Excellent[3] | N/A |
Note: The data presented is compiled from various sources and should be considered illustrative. Actual results will vary depending on the specific peptide sequence, synthesis scale, and experimental conditions.
Experimental Protocols
Detailed methodologies for the protection of glutamic acid and its incorporation into peptides are crucial for reproducible results.
Protocol 1: Synthesis of Boc-Glu(OBzl)-OH
This protocol involves two main steps: the protection of the α-amino group with a Boc group and the esterification of the γ-carboxyl group with a benzyl group.
Step 1: Boc Protection of Glutamic Acid
-
Dissolve L-glutamic acid in a mixture of acetone and water.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at 0-40°C and stir for 0.5-4 hours.
-
After the reaction, remove the acetone by evaporation.
-
Extract the aqueous solution with ether or ethyl acetate.
-
Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.
-
Crystallize the product from ethyl acetate and petroleum ether to obtain Boc-Glu-OH.[12]
Step 2: Benzyl Esterification of the γ-Carboxyl Group
-
A study reported a highly selective esterification of L-glutamic acid with benzyl alcohol promoted by CuCl₂.[13]
-
In a reaction flask, L-glutamic acid and benzyl alcohol (molar ratio of 1:1.5) are mixed with CuCl₂ (0.1 equivalents).[14]
-
The mixture is stirred at 60°C for 2 hours.[14]
-
This method reportedly achieves a 95.31% yield and 100% selectivity for the γ-benzyl ester of L-glutamic acid.[13]
Protocol 2: Boc-SPPS Incorporating Boc-Glu(OBzl)-OH
This protocol outlines a typical manual solid-phase synthesis cycle using the Boc/Bzl strategy.
-
Resin Swelling: Swell the Merrifield or PAM resin in dichloromethane (DCM).
-
Boc Deprotection:
-
Neutralization:
-
Coupling:
-
In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3-4 equivalents) with a coupling reagent such as HATU (3-4 equivalents) in NMP or DMF. Add DIEA (6-8 equivalents).[7]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Capping (Optional): If coupling is incomplete, cap the unreacted amines with acetic anhydride.
-
Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the peptide-resin with anhydrous hydrogen fluoride (HF) or another strong acid like TFMSA to cleave the peptide from the resin and remove the side-chain protecting groups.
Mandatory Visualization
The following diagrams illustrate the key workflows and decision-making processes in selecting a protecting group strategy for glutamic acid.
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Decision tree for selecting a glutamic acid protecting group.
References
- 1. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Side-Chain Protection of Glutamic Acid in Peptide Synthesis
An Objective Comparison of Tert-Butyl (OtBu), Benzyl (Bzl), and Allyl (OAll) Protecting Groups for the γ-Carboxyl Group of Glutamic Acid.
The strategic selection of a protecting group for the side chain of glutamic acid is a critical decision in solid-phase peptide synthesis (SPPS). This choice profoundly impacts coupling efficiency, the prevention of side reactions, and the ultimate yield and purity of the target peptide. This guide provides a detailed comparison of the three most commonly employed protecting groups for the γ-carboxyl group of glutamic acid—tert-butyl (OtBu), benzyl (Bzl), and allyl (OAll)—supported by experimental data and detailed protocols for the modern peptide chemist.
Performance Comparison at a Glance
The ideal protecting group for the glutamic acid side chain must remain stable throughout the iterative cycles of Nα-deprotection and coupling, yet be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups. The choice between OtBu, Bzl, and OAll is primarily dictated by the overall synthetic strategy, particularly the choice of Nα-protection (Fmoc or Boc) and the need for orthogonal deprotection for subsequent side-chain modification.
Data Presentation: A Quantitative Summary
| Parameter | Tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |
| Primary Strategy | Fmoc/tBu | Boc/Bzl, Fmoc/Bzl | Fmoc/tBu/OAll |
| Orthogonality to Fmoc | Excellent | Excellent | Excellent |
| Coupling Efficiency | High | High | High |
| Prevention of Pyroglutamate | Excellent | Moderate | Good |
| Prevention of Glutarimide | Excellent | Moderate | Good (sequence-dependent)[1][2][3] |
| Deprotection Conditions | Strong Acid (e.g., TFA) | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids[4][5][6][7] | Pd(0) Catalyst (e.g., Pd(PPh₃)₄)[5][8] |
| Suitability for Protected Fragments | No | Yes | Yes |
| Representative Purity of Crude Peptide | High | Moderate to High | Moderate to High |
In-Depth Analysis of Protecting Groups
Tert-Butyl (OtBu) Ester
The tert-butyl ester is the most widely used protecting group for the glutamic acid side chain in the popular Fmoc/tBu SPPS strategy.[5][9]
Key Advantages:
-
High Stability: It is highly stable to the basic conditions (typically 20% piperidine in DMF) used for Nα-Fmoc group removal.[5]
-
Side Reaction Prevention: The steric bulk of the tBu group effectively prevents the formation of pyroglutamate and glutarimide side products.[5]
-
Simultaneous Deprotection: It is conveniently cleaved simultaneously with other tBu-based side-chain protecting groups and the peptide from most resins using a single-step treatment with a strong acid, typically trifluoroacetic acid (TFA).[5]
Key Disadvantages:
-
Not Suitable for Protected Fragments: As it is cleaved under the same conditions as the resin linkage (in most cases), it is not suitable for the synthesis of protected peptide fragments where the side chain needs to remain protected after cleavage from the solid support.[5]
Benzyl (Bzl) Ester
The benzyl ester is the traditional choice for glutamic acid side-chain protection in the Boc/Bzl SPPS strategy and can also be used in orthogonal schemes with Fmoc chemistry.
Key Advantages:
-
Orthogonality: It is stable to the repetitive mild acid treatment used for Nα-Boc deprotection and the basic conditions for Fmoc removal, offering good orthogonality.
-
Protected Fragment Synthesis: The Bzl group can be removed by catalytic hydrogenation, which does not affect tBu-based protecting groups or the peptide-resin linkage, making it ideal for the synthesis of protected peptide fragments.[5]
Key Disadvantages:
-
Pyroglutamate Formation: The Bzl group is more susceptible to base-catalyzed pyroglutamate formation during the piperidine treatment for Fmoc deprotection compared to the OtBu group.[5]
-
Hydrogenation Limitations: Catalytic hydrogenation may not be compatible with peptides containing sulfur-containing amino acids (cysteine, methionine) or other reducible functional groups.[5]
Allyl (OAll) Ester
The allyl ester provides a third dimension of orthogonality, making it a powerful tool for the synthesis of complex peptides, such as cyclic or branched structures.
Key Advantages:
-
Complete Orthogonality: The OAll group is stable to both the acidic conditions used for tBu/Boc deprotection and the basic conditions for Fmoc removal.[5][10] This allows for its selective removal on-resin without affecting other protecting groups.
-
On-Resin Modification: Its unique deprotection chemistry allows for selective on-resin side-chain modification, such as lactam bridge formation for peptide cyclization.[5][8]
Key Disadvantages:
-
Specific Deprotection Required: Removal of the OAll group requires a specific palladium(0)-catalyzed reaction, which can sometimes be sluggish and requires careful optimization and thorough removal of the catalyst to avoid interference in subsequent steps.[5][11]
-
Potential for Incomplete Deprotection: The efficiency of the palladium catalyst can be hindered by steric factors or poisoned by certain functional groups, potentially leading to incomplete deprotection.[5][11]
-
Glutarimide Formation: The formation of glutarimide has been reported to be sequence-dependent when using the OAll protecting group.[1][2][3]
Visualizing the Workflow
Logical Selection of a Protecting Group
The choice of protecting group is fundamentally linked to the overall synthetic strategy. The following diagram illustrates the decision-making process.
General SPPS Workflow with Protected Glutamic Acid
This diagram outlines the key stages of solid-phase peptide synthesis where the glutamic acid side-chain protecting group plays a role.
Experimental Protocols
Detailed methodologies for key experiments in Fmoc-based solid-phase peptide synthesis incorporating a protected glutamic acid residue are provided below.
Protocol 1: Fmoc-SPPS - Amino Acid Coupling
This protocol describes the coupling of an Fmoc-protected amino acid, including Fmoc-Glu(P)-OH (where P is the protecting group), to a resin-bound peptide chain.
-
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OBzl)-OH, or Fmoc-Glu(OAll)-OH) (4 eq.)
-
Coupling reagent (e.g., HBTU) (3.9 eq.)
-
Base (e.g., DIPEA) (8 eq.)
-
Solvent (e.g., DMF)
-
Peptide-resin with a free N-terminal amine
-
-
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid, HBTU, and DIPEA in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Protocol 2: Final Cleavage and Deprotection of OtBu Group
This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of the OtBu and other acid-labile protecting groups.
-
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))[5]
-
Cold diethyl ether
-
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Protocol 3: Selective Deprotection of OAll Group on-Resin
This protocol describes the selective removal of the allyl protecting group from the glutamic acid side chain while the peptide remains attached to the resin.
-
Reagents:
-
Pd(PPh₃)₄ (0.3 eq.)
-
Phenylsilane (PhSiH₃) (25 eq.)
-
DCM
-
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Add the solution of Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature.[5]
-
Drain the solution and wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate (to scavenge residual palladium), followed by further washes with DMF and DCM.
-
Protocol 4: Selective Deprotection of OBzl Group
This protocol outlines the removal of the benzyl group via catalytic transfer hydrogenation.
-
Reagents:
-
Procedure:
-
Suspend the protected peptide in the chosen solvent.
-
Add the Pd/C catalyst.
-
Add the hydrogen donor (e.g., formic acid).
-
Stir the mixture at room temperature. The reaction is typically complete within 10-60 minutes, but should be monitored by TLC or HPLC.
-
Upon completion, filter the mixture to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
Conclusion
The choice of a protecting group for the glutamic acid side chain is a strategic decision with significant implications for the success of a peptide synthesis campaign. The tert-butyl (OtBu) group is the workhorse for standard Fmoc-SPPS, offering high stability and minimal side reactions. The benzyl (Bzl) group remains a valuable tool, particularly for the synthesis of protected fragments via Boc/Bzl strategies or orthogonal Fmoc approaches. The allyl (OAll) group provides an additional layer of orthogonality, enabling the synthesis of complex, modified peptides that are inaccessible with the other two groups. By understanding the relative advantages and disadvantages, and by employing optimized protocols, researchers can make an informed decision to best suit their synthetic goals.
References
- 1. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. cem.de [cem.de]
- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 10. peptide.com [peptide.com]
- 11. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Peptide Synthesis: Cost-Effectiveness of Boc vs. Fmoc Amino Acids
For researchers, scientists, and drug development professionals embarking on peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups for amino acids is a critical decision that profoundly impacts not only the chemical strategy but also the overall cost-effectiveness of the project. This guide provides an objective comparison of these two cornerstone solid-phase peptide synthesis (SPPS) methodologies, supported by experimental data and detailed protocols to inform your selection process.
The fundamental difference between the two strategies lies in the nature of the α-amino protecting group and the corresponding conditions for its removal during the stepwise elongation of the peptide chain. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a reagent such as piperidine. This distinction dictates the choice of resins, side-chain protecting groups, and cleavage cocktails, ultimately influencing synthesis time, yield, purity, and cost.
Performance and Cost: A Comparative Analysis
While Boc-protected amino acids are often perceived as the more economical option due to their lower initial purchase price, a comprehensive cost-effectiveness analysis reveals a more nuanced picture.[][] The Fmoc strategy can often be more cost-effective in the long run due to its milder reaction conditions, which generally lead to higher coupling efficiencies, yields, and crude peptide purity.[] This, in turn, can significantly reduce the costs associated with downstream purification.
To illustrate these differences, we will consider the synthesis of the well-established "difficult" sequence, Acyl Carrier Protein (ACP) fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2), a decapeptide often used to evaluate and compare synthesis protocols.
Quantitative Data Summary
The following tables provide a comparative summary of the key quantitative aspects of Boc and Fmoc SPPS, including a cost analysis for the synthesis of the ACP (65-74) fragment.
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Amino Acid Cost | Generally lower per gram. | Generally higher per gram.[] | The initial cost of the building blocks is a primary differentiator. |
| Reagent Costs | Requires strong acids like TFA for deprotection and potentially hazardous HF for final cleavage. | Utilizes piperidine for deprotection and TFA for final cleavage. Milder overall. | The cost of solvents and cleavage reagents must be factored in. |
| Coupling Efficiency | Can be very high, with reported average yields of chain assembly for ACP (65-74) at 99.2%. | Typically very high, often exceeding 99%, leading to higher overall yields for long peptides.[] | Higher coupling efficiency per step is critical for the synthesis of longer peptides. |
| Crude Peptide Purity | Can be lower due to repeated acid exposure which may cause side reactions. | Generally higher due to milder deprotection conditions. Microwave-assisted Fmoc synthesis of ACP (65-74) has shown crude purity of up to 97%. | Higher crude purity reduces the effort and cost of downstream purification. |
| Synthesis Time | Can be rapid, with protocols achieving chain assembly in under an hour for a decapeptide.[3] | Generally considered efficient, with shorter reaction times contributing to overall cost-effectiveness.[] | Automation is highly compatible with Fmoc chemistry, potentially reducing hands-on time. |
Table 1: General Performance Comparison of Boc and Fmoc SPPS
Illustrative Cost Analysis: Synthesis of Acyl Carrier Protein (65-74)
This analysis is based on a hypothetical 0.1 mmol scale synthesis and uses averaged, publicly available pricing for research-grade reagents. Actual costs will vary based on supplier, purity, and scale.
| Reagent | Boc-SPPS (Estimated) | Fmoc-SPPS (Estimated) |
| Protected Amino Acids (10) | ~$150 | ~$250 |
| Resin (e.g., MBHA vs. Rink Amide) | ~$50 | ~$60 |
| Coupling Reagents (e.g., HBTU/DIEA) | ~$75 | ~$75 |
| Deprotection Reagent (TFA vs. Piperidine) | ~$30 | ~$20 |
| Solvents (DMF, DCM) | ~$100 | ~$100 |
| Cleavage Cocktail (HF/TFMSA vs. TFA-based) | ~$100 (special handling required) | ~$40 |
| Total Estimated Reagent Cost | ~$505 | ~$545 |
Table 2: Estimated Reagent Cost Comparison for the Synthesis of ACP (65-74)
Note: This table provides an illustrative comparison and does not account for labor, equipment, or waste disposal costs. The higher crude purity often achieved with Fmoc-SPPS can lead to significant savings in purification, potentially making it the more cost-effective method overall.
Experimental Workflows and Methodologies
The following diagrams and protocols outline the general steps involved in both Boc and Fmoc solid-phase peptide synthesis.
Figure 1. General workflow for Boc-SPPS.
Figure 2. General workflow for Fmoc-SPPS.
Protocol 1: Boc Solid-Phase Peptide Synthesis of Acyl Carrier Protein (65-74)
This protocol is a generalized representation based on established Boc chemistry principles.
-
Resin Preparation: Swell MBHA resin in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple Boc-Gly-OH to the resin using a standard coupling protocol (e.g., DCC/HOBt).
-
Chain Elongation Cycle:
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM, isopropanol, and DMF.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.
-
Coupling: Couple the next Boc-protected amino acid (3 equivalents) using a coupling agent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF. Monitor the reaction with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the chain elongation cycle for all subsequent amino acids in the sequence.
-
Final Cleavage: After the final coupling and deprotection, treat the peptide-resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Fmoc Solid-Phase Peptide Synthesis of Acyl Carrier Protein (65-74)
This protocol is a generalized representation based on established Fmoc chemistry principles.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
First Amino Acid Deprotection: Treat the pre-loaded resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the first amino acid.
-
Chain Elongation Cycle:
-
Washing: Wash the resin with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using a coupling agent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF. Monitor the reaction with a Kaiser test.
-
Washing: Wash the resin with DMF.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
-
Repeat: Repeat the chain elongation cycle for all subsequent amino acids in the sequence.
-
Final Cleavage: After the final coupling and deprotection, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by RP-HPLC.
Conclusion: Making an Informed Decision
The choice between Boc and Fmoc chemistry is not merely a matter of the initial cost of the amino acid derivatives. A thorough cost-effectiveness analysis must consider the entire synthesis workflow, from raw materials to the final purified product.
-
Boc-SPPS may be advantageous for its lower upfront cost of amino acids and its potential to mitigate aggregation in certain "difficult" sequences.[] However, the harsh acidic conditions, particularly the use of HF for cleavage, pose safety concerns and can lead to side reactions, potentially lowering the final yield and purity of sensitive peptides.
-
Fmoc-SPPS has become the predominant method in modern peptide synthesis due to its milder reaction conditions, which are compatible with a wider range of sensitive and modified amino acids.[5] The orthogonality of the Fmoc protecting group strategy often results in higher crude purity and overall yield, which can significantly reduce the time and expense of downstream purification.[] The amenability of Fmoc chemistry to automation further enhances its efficiency.
For researchers and drug development professionals, the decision should be guided by the specific peptide sequence, the desired scale of synthesis, the required purity, and available laboratory infrastructure. While Boc chemistry remains a viable option for specific applications, the overall efficiency, safety, and versatility of the Fmoc strategy often make it the more cost-effective choice for the synthesis of a broad range of peptides.
References
A Comparative Guide to the Stability of Boc-Glu-OH in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful peptide synthesis and organic chemistry. The stability of these protecting groups under various reaction conditions directly influences reaction efficiency, purity of the final product, and the potential for side reactions. This guide provides a comprehensive comparison of the stability of N-α-tert-butyloxycarbonyl-L-glutamic acid (Boc-Glu-OH) with its common alternatives, supported by experimental data and detailed analytical protocols.
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, celebrated for its stability under basic and nucleophilic conditions, yet readily cleaved by acids.[1] This differential stability forms the basis of its application in complex, multi-step syntheses. However, the lability of the Boc group and the reactivity of the glutamic acid side chain can present challenges under certain conditions.
Quantitative Stability Comparison
The stability of a protected amino acid is critical to prevent premature deprotection and minimize the formation of impurities. The following tables summarize the stability of this compound under various conditions and compare it to a key alternative, Fmoc-Glu(OtBu)-OH, which utilizes a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) N-terminal protecting group and an acid-labile tert-butyl (OtBu) side-chain protecting group.
Table 1: Stability under Different pH Conditions
| Condition | This compound | Fmoc-Glu(OtBu)-OH | Key Side Reactions/Comments |
| Strongly Acidic (e.g., neat TFA, 4M HCl in Dioxane) | Labile (rapid deprotection) | Stable | For this compound: This is the standard deprotection condition. |
| Moderately Acidic (pH 4-5) | Slow degradation | Stable | For this compound: Increased risk of pyroglutamate formation from N-terminal Glu over time.[2][3] |
| Neutral (pH ~7) | Stable | Stable | Generally stable for both protecting groups. |
| Moderately Basic (e.g., 20% Piperidine in DMF) | Stable | Labile (rapid deprotection) | For Fmoc-Glu(OtBu)-OH: This is the standard deprotection condition. |
| Strongly Basic (e.g., NaOH, LiOH) | Stable | Labile | Boc group is stable to hydrolysis under basic conditions.[1] |
Table 2: Thermal Stability
| Condition | This compound | Fmoc-Glu(OtBu)-OH | Key Side Reactions/Comments |
| Storage (2-8 °C) | Stable | Stable | Recommended storage condition for long-term stability. |
| Elevated Temperature (e.g., 50 °C) | Generally stable, but risk of degradation over extended periods. | Generally stable. | Degradation is context-dependent (solid vs. solution).[4] |
| High Temperature (110-150 °C) | Labile (thermal deprotection) | Not typically subjected to these conditions. | Thermal deprotection of Boc groups can occur, yielding the free amine, CO2, and isobutylene.[5] |
Table 3: Stability in the Presence of Common Peptide Coupling Reagents
| Reagent (in DMF/NMP) | This compound | Fmoc-Glu(OtBu)-OH | Key Side Reactions/Comments |
| Carbodiimides (e.g., DCC, DIC) | Generally Stable | Generally Stable | The primary reaction is activation of the carboxyl group. The protecting groups are stable during the coupling reaction. |
| Onium Salts (e.g., HBTU, HATU) | Generally Stable | Generally Stable | These reagents are highly efficient and compatible with both Boc and Fmoc strategies.[6] |
Key Side Reactions and Chemical Pathways
A critical aspect of stability is the propensity for side reactions. For glutamic acid derivatives, the most notable side reaction is the formation of pyroglutamate.
Pyroglutamate Formation
When this compound is at the N-terminus of a peptide chain, the acidic conditions used for Boc deprotection can catalyze the intramolecular cyclization of the glutamic acid residue to form a pyroglutamyl (pGlu) residue.[2][3] This reaction involves the loss of a water molecule and renders the N-terminus resistant to sequencing by Edman degradation. The rate of pyroglutamate formation is pH-dependent, with minimal formation around pH 6 and increased rates at both lower and higher pH values.[2][7]
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Byproduct Characterization in Boc-Glu-OH Synthesis
For Researchers, Scientists, and Drug Development Professionals
The protection of glutamic acid with a tert-butyloxycarbonyl (Boc) group to synthesize N-α-Boc-L-glutamic acid (Boc-Glu-OH) is a fundamental reaction in peptide synthesis and medicinal chemistry. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts, which can complicate purification and impact the quality of the final product. This guide provides an objective comparison of common reaction conditions for the synthesis of this compound, with a focus on the characterization and control of major byproducts. The information presented is supported by experimental data from various sources.
Key Byproducts in this compound Synthesis
The primary byproducts encountered during the Boc protection of glutamic acid are pyroglutamic acid derivatives, di-Boc species, and tert-butyl esters. Understanding the formation pathways of these impurities is crucial for optimizing reaction conditions to maximize the yield and purity of the desired product.
-
Boc-Pyroglutamic Acid (Boc-pGlu-OH): This is a common byproduct formed by the intramolecular cyclization of the glutamic acid side chain. This reaction is often catalyzed by the base used for the Boc protection or by acidic/basic conditions during workup.
-
Di-Boc-Glutamic Acid (Boc-Glu(Boc)-OH): Over-protection can lead to the formation of a di-Boc species where a second Boc group is attached to the side-chain carboxyl group, forming a mixed anhydride which then can rearrange.
-
Glutamic Acid Tert-butyl Esters: The tert-butyl cation, a byproduct of the decomposition of di-tert-butyl dicarbonate (Boc anhydride), can esterify one or both of the carboxylic acid groups of glutamic acid.
Comparison of Reaction Conditions
The choice of base and solvent system significantly influences the product distribution in the Boc protection of glutamic acid. Below is a qualitative comparison of common reaction conditions and their impact on byproduct formation.
| Reaction Condition | Main Product Yield | Pyroglutamate Formation | Di-Boc Formation | Tert-butyl Ester Formation | Notes |
| Base: Sodium Hydroxide (NaOH) Solvent: Dioxane/Water | Generally high | Can be significant, especially with prolonged reaction times or excess base. | Low to moderate | Low | A common and cost-effective method. Careful control of pH and reaction time is crucial to minimize pyroglutamate formation. |
| Base: Triethylamine (TEA) Solvent: Dioxane/Water or THF/Water | High | Generally lower than with strong inorganic bases. | Moderate, can be influenced by stoichiometry. | Low | TEA is a weaker base than NaOH, which can help to reduce the rate of cyclization to pyroglutamate. |
| Base: Sodium Bicarbonate (NaHCO₃) Solvent: Acetone/Water | Good to high | Lower compared to NaOH, as it is a milder base. | Low | Low | A good alternative to stronger bases, often resulting in a cleaner reaction profile. |
Experimental Protocols
Protocol 1: Boc Protection of L-Glutamic Acid using Sodium Hydroxide
-
Dissolution: Dissolve L-glutamic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C and add 1 M sodium hydroxide solution dropwise to adjust the pH to 10-11.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C and the pH at 10-11 by the continuous addition of 1 M NaOH.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Boc Protection of L-Glutamic Acid using Triethylamine
-
Suspension: Suspend L-glutamic acid (1 equivalent) in a mixture of THF and water (2:1).
-
Addition of Reagents: Add triethylamine (2.2 equivalents) to the suspension, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 equivalents) dissolved in THF.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether.
-
Acidification and Extraction: Acidify the aqueous layer to pH 3 with a saturated solution of citric acid. Extract the product with ethyl acetate (3 x).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude product.
Characterization of Byproducts
Accurate identification of byproducts is essential for process optimization. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
HPLC Analysis:
A reversed-phase HPLC method can be developed to separate this compound from its byproducts. A typical method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% trifluoroacetic acid.
NMR Spectroscopy:
¹H NMR spectroscopy is invaluable for the structural elucidation of the main product and its byproducts.
-
This compound: The ¹H NMR spectrum will show a characteristic singlet for the nine protons of the Boc group at around 1.4 ppm. The protons of the glutamic acid backbone will appear at their expected chemical shifts.
-
Boc-Pyroglutamic Acid: The formation of the five-membered lactam ring in pyroglutamic acid results in a distinct set of chemical shifts for the glutamic acid backbone protons compared to the open-chain form.
-
Di-Boc-Glutamic Acid: The presence of a second Boc group will result in a larger integral for the Boc proton signal (18H) relative to the glutamic acid backbone protons.
-
Glutamic Acid Tert-butyl Esters: The formation of a tert-butyl ester will give rise to an additional singlet at around 1.5 ppm corresponding to the nine protons of the tert-butyl group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis and analysis of this compound.
Caption: Reaction pathways in this compound synthesis.
Caption: General experimental workflow.
Safety Operating Guide
Proper Disposal of Boc-Glu-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Boc-Glu-OH (N-tert-Butoxycarbonyl-L-glutamic acid), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. While this compound is not classified as a hazardous substance under all regulations, it is prudent to handle it with care, as dust inhalation or skin contact may cause irritation.[1][2]
| PPE Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | To prevent eye irritation from dust particles. |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact and potential irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[3] | To avoid inhalation of dust which may cause respiratory tract irritation. |
| Body Protection | Wear a standard laboratory coat. | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1] | To prevent accidental ingestion. |
II. Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must always comply with federal, state, and local environmental control regulations.[1] The primary principle is to avoid environmental release and ensure that waste is managed by qualified professionals.
Step 1: Waste Identification and Segregation
-
Unused Product: Any surplus or expired this compound that is no longer needed.
-
Contaminated Materials: Items that have come into direct contact with this compound, such as weighing paper, contaminated gloves, pipette tips, and empty containers.
-
Solutions: Any solutions containing dissolved this compound.
Segregate these waste materials from other laboratory waste streams to ensure proper handling.
Step 2: Waste Collection and Containment
-
Solid Waste: Carefully collect all solid waste material (unused product and contaminated consumables) into a designated, chemically resistant, and sealable container.[4]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled container.
Step 3: Professional Waste Disposal
-
Licensed Disposal Company: The most recommended method for the final disposal of this compound waste is to engage a licensed professional waste disposal service.[2][4] These companies are equipped to handle chemical waste in a compliant and environmentally sound manner.
-
Incineration: In some cases, a licensed facility may use a chemical incinerator equipped with an afterburner and scrubber for disposal.[2] This should only be performed by trained professionals.
-
Do Not:
-
Do not dispose of this compound down the drain.[2]
-
Do not mix with incompatible waste streams.
-
Do not dispose of in regular trash.
-
Step 4: Decontamination of Work Area
-
After collecting and storing the waste, thoroughly clean and decontaminate the work area. Use appropriate cleaning agents and dispose of any cleaning materials (e.g., wipes) as contaminated waste.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide, when followed diligently, will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific safety and waste management guidelines in conjunction with this information.
References
Personal protective equipment for handling Boc-Glu-OH
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Glu-OH. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure risk when handling this compound, which is typically a solid or powder.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH approved standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves. Inspect gloves before use and use proper glove removal technique.[1][2] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level particle respirator.[1][3][4] | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[3] |
| Body Protection | A chemical-resistant lab coat or apron.[3] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan: Handling Powdered this compound
Proper handling techniques are crucial to minimize exposure and maintain the quality of the compound.
Experimental Protocol for Handling Powdered this compound:
-
Preparation:
-
Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment, including spatulas, weighing paper, and containers.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Carefully open the this compound container inside the chemical fume hood to avoid generating dust.
-
Use a clean spatula to transfer the desired amount of powder onto weighing paper or directly into a tared container.
-
Avoid creating dust clouds during transfer. If dust is generated, ensure the fume hood ventilation is functioning correctly.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solvent to the container with the weighed this compound slowly to prevent splashing.
-
Gently swirl or stir the mixture until the solid is completely dissolved.
-
-
Post-Handling:
Workflow for Handling Powdered this compound
Caption: Workflow for handling powdered this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Place all contaminated solid waste, including used gloves, weighing paper, and disposable lab coats, into a designated, clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
-
-
Liquid Waste:
-
If this compound is in a solution, it should be collected in a separate, labeled hazardous waste container for non-halogenated organic waste, unless mixed with halogenated solvents.
-
Do not pour this compound solutions down the drain.[1]
-
-
Unused Product:
Disposal Procedure:
-
Container Labeling: Ensure all waste containers are accurately labeled with the contents, including the full chemical name ("this compound") and any solvents used.
-
Licensed Disposal: All waste must be disposed of through a licensed professional waste disposal service.[1] In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be an appropriate disposal method.[1]
-
Contaminated Packaging: Dispose of the original product container as unused product.[1][2]
First Aid Measures
In the event of exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
